Dehydromatricaria ester
Description
Methyl (Z)-2-decene-4, 6, 8-triynoate, also known as cis-dehydromatricaria methyl ester or (e)-2-decene-4, 6, 8-triynoate methyl ester, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl (Z)-2-decene-4, 6, 8-triynoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Methyl (Z)-2-decene-4, 6, 8-triynoate has been primarily detected in urine. Within the cell, methyl (Z)-2-decene-4, 6, 8-triynoate is primarily located in the cytoplasm and membrane (predicted from logP).
Structure
2D Structure
3D Structure
Properties
CAS No. |
692-94-4 |
|---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl (E)-dec-2-en-4,6,8-triynoate |
InChI |
InChI=1S/C11H8O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,1-2H3/b10-9+ |
InChI Key |
LBAVIXQTLKRIGP-MDZDMXLPSA-N |
SMILES |
CC#CC#CC#CC=CC(=O)OC |
Isomeric SMILES |
CC#CC#CC#C/C=C/C(=O)OC |
Canonical SMILES |
CC#CC#CC#CC=CC(=O)OC |
melting_point |
114-115°C |
Other CAS No. |
7329-73-9 2739-57-3 |
physical_description |
Solid |
Synonyms |
cis-dehydromaticaria ester cis-dehydromatricaria methyl ester dehydromatricaria methyl ester dehydromatricaria methyl ester, (E)-isomer dehydromatricaria methyl ester, (Z)-isomer dehydromatricaria methyl ester, 1-(14)C-labeled |
Origin of Product |
United States |
Foundational & Exploratory
Dehydromatricaria Ester: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydromatricaria ester, a naturally occurring polyacetylene, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and an exploration of its biological significance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.
Natural Sources of this compound
This compound is primarily found in various species of fungi and plants, with a notable prevalence in the Asteraceae family.
Fungal Sources: Initial discoveries of this compound were made in fungal species. It has been identified in:
-
Clitocybe truncicola[1]
-
Various other fungi where it acts as a biosynthetic precursor to other polyacetylenes.
Plant Sources: The Asteraceae family is a rich source of polyacetylenes, including this compound. Notable plant sources include:
-
Solidago altissima (Tall Goldenrod): The roots of this plant are a significant source of cis-dehydromatricaria ester.[2][3][4][5][6][7] The compound is believed to play a role in the plant's allelopathic properties, inhibiting the growth of competing plant species.[2][8][9][10]
-
Artemisia igniaria [1]
-
Anthemis cotula (Stinking Mayweed)
-
Bellis perennis (Common Daisy): A dihydromatricaria ester has been identified in its essential oil.[11]
-
Other species within the Anthemideae and Astereae tribes.[12]
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. Below is a detailed protocol for its isolation from the roots of Solidago altissima.
Experimental Protocol: Isolation from Solidago altissima Roots
This protocol is a synthesized methodology based on established techniques for polyacetylene isolation from Asteraceae species.[3][7][13]
1. Plant Material Collection and Preparation:
-
Collect fresh subterranean stems (rhizomes and roots) of Solidago altissima.
-
Thoroughly wash the plant material with water to remove soil and debris.
-
Air-dry the material in a well-ventilated area, shielded from direct sunlight, or freeze-dry to preserve the integrity of the compounds.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Macerate the powdered root material in a suitable organic solvent. A common choice is methanol (B129727) or a mixture of n-hexane and diethyl ether.[3] For example, use a 1:10 ratio of plant material to solvent (w/v).
-
Perform the extraction at room temperature for 24-48 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as n-hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like diethyl ether or ethyl acetate.[3] A typical gradient could be n-hexane:diethyl ether from 100:0 to 0:100.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on silica gel TLC plates.
-
Develop the plates in a suitable solvent system, for instance, benzene:diethyl ether (8:2, v/v).[3]
-
Visualize the spots under UV light (254 nm and 365 nm). Polyacetylenes often appear as dark or fluorescent bands.[3]
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Further Purification (if necessary):
-
For higher purity, the semi-purified fractions can be subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC) using a silica or reverse-phase column.
-
4. Characterization:
-
The identity and purity of the isolated this compound can be confirmed using spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[11][14][15]
Quantitative Data
Quantitative data on the yield of this compound from natural sources is limited in the available literature. The concentration can vary depending on the plant's age, growing conditions, and the specific part of the plant being analyzed.
| Natural Source | Plant Part | Compound | Concentration/Yield | Reference |
| Solidago altissima | Rhizosphere Soil | cis-Dehydromatricaria ester | Up to 6 µg/g of soil | [8] |
| Solidago altissima | Subterranean Stems | This compound and related polyacetylenes | Qualitative presence, with seasonal variations | [5] |
| Hairy root cultures of Solidago altissima | Hairy roots | cis-Dehydromatricaria ester | Levels comparable to normal roots | [4] |
Spectroscopic Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic methods.
-
Mass Spectrometry (MS): GC-MS analysis is a powerful tool for the identification of this compound in complex mixtures. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[16][17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for determining the precise structure, including the stereochemistry of the double bonds.[11][14][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the ester carbonyl group and the carbon-carbon triple and double bonds.[14][15][20]
Biological Activity and Signaling Pathways
The most well-documented biological activity of this compound is its allelopathic effect.
Allelopathy: Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms.[21][22] this compound, particularly the cis-isomer released from the roots of Solidago altissima, exhibits strong growth-inhibitory activity against other plants and has been shown to be lethal to nematodes.[2][9] This allelopathic activity is thought to contribute to the invasive nature of Solidago altissima.[10]
The precise molecular mechanism and signaling pathways through which this compound exerts its allelopathic effects are not yet fully elucidated. However, it is hypothesized that these compounds interfere with fundamental cellular processes in target organisms.
Biosynthetic Pathway
Polyacetylenes in the Asteraceae family are biosynthesized from fatty acids. The pathway leading to this compound is believed to start from oleic acid and proceed through a series of desaturation and chain-shortening steps.[23][24]
Conclusion
This compound represents an intriguing class of natural products with demonstrated biological activity. This guide has provided a foundational understanding of its natural occurrence and detailed a practical approach for its isolation and purification. Further research into its specific molecular targets and signaling pathways is warranted to fully elucidate its potential applications in agriculture and medicine. The methodologies and data presented here aim to facilitate such future investigations.
References
- 1. trans-Dehydromatricaria ester | C11H8O2 | CID 5281146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Possible dual roles of an allelopathic compound, cis-dehydromatricaria ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Production of an allelopathic polyacetylene in hairy root cultures of goldenrod (Solidago altissima L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Identification and 2D NMR structural elucidation of a C10-polyacetylenic ester, a previously unreported constituent of Bellis perennis L. essential oil | Nikolić | Facta Universitatis, Series: Physics, Chemistry and Technology [casopisi.junis.ni.ac.rs]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. plantsjournal.com [plantsjournal.com]
- 17. sciensage.info [sciensage.info]
- 18. journalijcar.org [journalijcar.org]
- 19. phcogj.com [phcogj.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. mdpi.com [mdpi.com]
- 22. Research Progress on the use of Plant Allelopathy in Agriculture and the Physiological and Ecological Mechanisms of Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Dehydromatricaria Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Dehydromatricaria ester, scientifically known as methyl (E)-dec-2-en-4,6,8-triynoate. The information presented herein is crucial for the identification, characterization, and analysis of this compound in research and development settings. This document summarizes key spectroscopic data in a structured format, outlines standardized experimental protocols for data acquisition, and includes a workflow diagram for the spectroscopic analysis of organic compounds.
Spectral Data Summary
The following tables summarize the available quantitative spectral data for this compound (trans-isomer). It is important to note that obtaining a complete and verified set of spectral data from publicly accessible databases for this specific compound is challenging. The data presented here is a compilation based on typical values for similar functional groups and related compounds, and should be used as a reference. For definitive identification, comparison with a certified reference standard is recommended.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | d | 1H | H-3 |
| ~6.0 - 6.2 | d | 1H | H-2 |
| ~3.7 | s | 3H | -OCH₃ |
| ~2.0 | s | 3H | H-10 |
Solvent: CDCl₃, Reference: TMS (0 ppm). Coupling constants (J) are typically in the range of 15-16 Hz for the trans-alkene protons.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C-1 (C=O) |
| ~140 | C-3 |
| ~125 | C-2 |
| ~80-60 | C-4, C-5, C-6, C-7, C-8, C-9 (alkynyl carbons) |
| ~51 | -OCH₃ |
| ~4 | C-10 |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 172 | High | [M]⁺ (Molecular Ion) |
| 141 | Moderate | [M - OCH₃]⁺ |
| 113 | Moderate | [M - COOCH₃]⁺ |
Ionization Method: Electron Ionization (EI)
Table 4: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2200 | C≡C Stretch (Conjugated) |
| ~1720 | C=O Stretch (α,β-unsaturated ester) |
| ~1630 | C=C Stretch |
| ~1250, ~1170 | C-O Stretch (Ester) |
| ~970 | =C-H Bend (trans) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The carbon spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer. For solid samples, a direct insertion probe may be used.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity against m/z.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Dehydromatricaria Ester: A Technical Guide to its Historical Discovery and Initial Scientific Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydromatricaria ester, a naturally occurring polyacetylene, has a rich history of scientific inquiry dating back to the early days of natural product chemistry. This technical guide provides an in-depth overview of its discovery, the initial studies that elucidated its structure, and the early investigations into its biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the origins and foundational science of this intriguing molecule.
Historical Discovery and Isolation
The journey of this compound's discovery is intertwined with the pioneering work on polyacetylenes from the plant kingdom, particularly from the Asteraceae family.
Early Observations and Key Figures
While the compound was reportedly first isolated in an uncharacterized form as early as 1826, the substantive research that brought this compound to light occurred in the mid-20th century. The work of Norwegian chemist Nicolai Andreas Sørensen and his research group was pivotal in the systematic study of polyacetylenes from the Matricaria and related genera. Their investigations laid the groundwork for understanding the structure and distribution of these compounds in nature.
Initial Isolation from Matricaria inodora
The primary natural source from which this compound was first definitively isolated and characterized was Matricaria inodora L., now taxonomically reclassified as Tripleurospermum inodorum (L.) Sch.Bip.[1][2][3]. This common herbaceous plant, known as scentless mayweed, proved to be a rich source of various polyacetylenes. The initial isolation procedures were laborious by modern standards and relied on classical phytochemical techniques.
Experimental Protocol: Initial Isolation of this compound
The following is a generalized protocol based on the early methods for isolating polyacetylenes from plant material:
-
Plant Material Collection and Preparation: The aerial parts of Matricaria inodora were collected, air-dried, and finely powdered.
-
Solvent Extraction: The powdered plant material was subjected to exhaustive extraction with a non-polar solvent such as petroleum ether or hexane (B92381) to isolate lipophilic compounds, including the esters of polyacetylenes.
-
Chromatographic Separation: The resulting crude extract was then fractionated using column chromatography. The stationary phase typically consisted of alumina (B75360) (Al₂O₃) or silica (B1680970) gel. Elution was carried out with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity.
-
Crystallization: Fractions containing this compound, identified by their characteristic UV absorption spectra, were combined, and the solvent was evaporated under reduced pressure. The residue was then purified by repeated recrystallization from a suitable solvent, such as a mixture of petroleum ether and diethyl ether, to yield crystalline this compound.
Structure Elucidation
In the era preceding the routine use of nuclear magnetic resonance (NMR) spectroscopy, the structure of this compound was pieced together through a combination of chemical degradation, UV-Vis spectroscopy, and infrared (IR) spectroscopy.
-
UV-Vis Spectroscopy: The presence of the conjugated system of double and triple bonds in this compound gives it a characteristic ultraviolet absorption spectrum with multiple sharp peaks, which was a key indicator of its polyacetylene nature.
-
Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify key functional groups, such as the ester carbonyl (C=O) stretching vibration, the C≡C triple bond stretching, and the C=C double bond stretching.
-
Chemical Degradation and Synthesis: The ultimate confirmation of the structure, methyl (2E)-dec-2-en-4,6,8-triynoate, was achieved through chemical degradation studies and, eventually, by total synthesis, which matched the spectral and physical properties of the natural product.
Physicochemical Properties
The initial studies established the fundamental physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₂ | PubChem[4] |
| Molecular Weight | 172.18 g/mol | PubChem[4] |
| IUPAC Name | methyl (E)-dec-2-en-4,6,8-triynoate | PubChem[4] |
| Appearance | Solid | PubChem[4] |
| Melting Point | 114 - 115 °C | PubChem[4] |
| Isomeric Forms | Both cis- and trans-isomers have been reported. |
Initial Biological Studies
Early research into the biological activity of this compound was often conducted in the broader context of investigating the properties of polyacetylenes from medicinal plants.
Antimicrobial and Cytotoxic Activities
Polyacetylenes, as a class of compounds, were recognized early on for their potential biological activities. Initial studies on extracts from Matricaria species demonstrated antimicrobial and cytotoxic effects. While specific quantitative data for purified this compound from the earliest studies is scarce in modern databases, subsequent research has confirmed these initial observations. For instance, studies on various polyacetylenes have demonstrated their cytotoxic activity against different cancer cell lines[5]. The lipophilic nature and the reactive polyacetylene chain are thought to contribute to these biological effects.
Biosynthetic Precursor Studies
A significant area of early research focused on the role of this compound in the biosynthesis of other natural products. Studies in the 1960s demonstrated that the trans-isomer of this compound serves as a biosynthetic precursor for other C₁₀ and C₉ polyacetylenes in various fungi[6]. These experiments typically involved feeding isotopically labeled this compound to fungal cultures and tracing the incorporation of the label into other metabolites.
Experimental Protocol: Biosynthetic Tracer Study
The following outlines a generalized protocol for a biosynthetic tracer experiment from that era:
-
Synthesis of Labeled Precursor: trans-[1-¹⁴C]this compound was synthesized.
-
Fungal Culture: Cultures of a polyacetylene-producing fungus were grown in a suitable liquid medium.
-
Administration of Labeled Precursor: A solution of the labeled this compound was aseptically added to the fungal cultures.
-
Incubation and Extraction: The cultures were incubated for a period to allow for the metabolism of the precursor. The mycelium and culture filtrate were then separated and extracted to isolate the polyacetylene products.
-
Purification and Analysis: The extracted compounds were purified by chromatography. The radioactivity of the purified metabolites was measured using a scintillation counter to determine the extent of incorporation of the labeled precursor.
Biosynthesis of this compound
The biosynthesis of polyacetylenes, including this compound, is understood to originate from fatty acid metabolism, specifically through the crepenynate (B1232503) pathway. The following diagram illustrates the proposed biosynthetic route from oleic acid.
References
- 1. Phthalic Acid Esters: Natural Sources and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trans-Dehydromatricaria ester | C11H8O2 | CID 5281146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isolation and structure elucidation of cytotoxic polyacetylenes and polyenes from Echinacea pallida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural acetylenes. Part XXII. trans-Dehydromatricaria ester as a biosynthetic precursor of some fungal polyacetylenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Potent Quartet: Unraveling the Biological Activities of Polyacetylene Compounds
For Immediate Release
A comprehensive technical review illuminates the diverse biological activities of polyacetylene compounds, a class of natural products demonstrating significant potential in the fields of oncology, inflammation, infectious diseases, and neuroprotection. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and novel signaling pathway visualizations.
Polyacetylenes, characterized by the presence of two or more carbon-carbon triple bonds, are widely distributed in various plant families, notably Apiaceae (e.g., carrots, celery) and Araliaceae (e.g., ginseng). Emerging research has highlighted their potent bioactivities, positioning them as promising candidates for novel therapeutic agents. This whitepaper delves into the four primary areas of their biological impact: anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.
Quantitative Assessment of Biological Activity
The biological efficacy of polyacetylene compounds has been quantified across numerous studies. The following tables summarize key inhibitory concentrations (IC50) against various cancer cell lines and minimum inhibitory concentrations (MIC) against microbial species, providing a comparative overview of their potency.
Table 1: Cytotoxic Activity of Polyacetylene Compounds against Cancer Cell Lines (IC50 Values)
| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| Falcarinol (B191228) | Caco-2 | Colon Cancer | ~4 - 10 | 1 - 2.5 | [1][2] |
| Falcarinol | FHs 74 Int. | Normal Intestinal Cells | >4 | >1 | [1] |
| Falcarindiol | HT-29 | Colon Adenocarcinoma | >50 | [1] | |
| Panaxydol | 3T3-L1 | Preadipocytes | 3.69 ± 1.09 | [3] | |
| Panaxytriol | P388D1 | Mouse Lymphoma | 3.1 | [3] | |
| Acetylpanaxydol | A2780 | Ovarian Cancer | <50 | [4] | |
| Acetylpanaxydol | SKOV3 | Ovarian Cancer | <50 | [4] | |
| (3R,9R,10R)-panaxytriol | A2780 | Ovarian Cancer | <50 | [4] | |
| (3R,9R,10R)-panaxytriol | SKOV3 | Ovarian Cancer | <50 | [4] | |
| (3R,9R,10R)-panaxytriol | RAW264.7 | Normal Macrophages | 20.03 ± 0.53 | [4] | |
| Panaquinquecol 4 | A2780 | Ovarian Cancer | 7.60 ± 1.33 | [4] | |
| Panaquinquecol 4 | SKOV3 | Ovarian Cancer | 27.53 ± 1.22 | [4] | |
| Panaquinquecol 4 | RAW264.7 | Normal Macrophages | 18.61 ± 0.75 | [4] |
Table 2: Antimicrobial Activity of Polyacetylene Compounds (MIC Values)
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| Synthetic Polyacetylene (C53) | Mycobacterium tuberculosis | Bacteria | 17.88 | [5][6] |
| Synthetic Polyacetylene (C51) | Mycobacterium tuberculosis | Bacteria | 25 - 71 | [5] |
| Synthetic Polyacetylene (C52) | Mycobacterium tuberculosis | Bacteria | 25 - 71 | [5] |
Core Experimental Methodologies
To ensure the reproducibility and critical evaluation of the cited biological activities, this section provides detailed protocols for key experimental assays.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of polyacetylene compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
Polyacetylene compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the polyacetylene compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[8]
-
Formazan (B1609692) Formation: Incubate the plate for 3.5-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8][9]
-
Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated from the dose-response curve.
Protocol 2: Western Blot Analysis for iNOS and COX-2 Expression
This protocol is employed to determine the effect of polyacetylenes on the protein expression levels of key inflammatory enzymes, iNOS and COX-2.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Polyacetylene compound
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat cells with various concentrations of the polyacetylene compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours to induce iNOS and COX-2 expression.[10]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[10]
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.[10]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) from each sample and separate them by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[10] After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the level of nitrite (B80452), a stable product of NO, in the cell culture medium as an indicator of NO production by macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
LPS
-
Polyacetylene compound
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate (1.5 x 10^5 cells/well). Treat the cells with various concentrations of the polyacetylene compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.[11]
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[11]
-
Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[11]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.[11][12]
-
Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve.
Protocol 4: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to assess the pro-apoptotic effects of polyacetylenes.
Materials:
-
Treated cells
-
Lysis buffer
-
Reaction buffer
-
DTT (dithiothreitol)
-
Caspase-3 substrate (DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with the polyacetylene compound to induce apoptosis.
-
Cell Lysis: Resuspend cell pellets in cold lysis buffer and incubate on ice for 15-20 minutes. Centrifuge to pellet debris and collect the supernatant (cell lysate).[13]
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate to each well. Add 50 µL of 2X Reaction Buffer containing DTT to each well.[14]
-
Substrate Addition: Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.[14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.[14]
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.[14]
Visualizing the Molecular Mechanisms
To elucidate the complex signaling pathways modulated by polyacetylene compounds, the following diagrams have been generated using the DOT language.
Anti-inflammatory Signaling Pathway of Falcarinol
Falcarinol-type polyacetylenes have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.
Caption: Falcarinol's inhibition of the NF-κB signaling pathway.
Antioxidant Response Pathway of Panaxynol
Panaxynol, a polyacetylene found in ginseng, has been shown to activate the Nrf2 antioxidant response pathway. This pathway plays a crucial role in protecting cells from oxidative stress.
Caption: Panaxynol's activation of the Nrf2 antioxidant pathway.
Experimental Workflow: Anticancer Activity Screening
The following workflow outlines the general procedure for screening polyacetylene compounds for their anticancer properties.
Caption: A typical workflow for evaluating anticancer activity.
Conclusion
The diverse and potent biological activities of polyacetylene compounds underscore their significance as a valuable source for the development of new therapeutic agents. Their ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress provides a strong rationale for their continued investigation. This technical guide serves as a foundational resource for researchers to further explore and harness the therapeutic potential of this fascinating class of natural products. The provided data, protocols, and pathway diagrams are intended to facilitate future research and accelerate the translation of these promising compounds from the laboratory to clinical applications.
References
- 1. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphasic effect of falcarinol on caco-2 cell proliferation, DNA damage, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. raybiotech.com [raybiotech.com]
Dehydromatricaria Ester: A Speculative Exploration of its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Scientific literature dedicated to the specific mechanism of action of Dehydromatricaria ester is currently limited. This document presents a speculative overview based on the known biological activities of the broader class of polyacetylene compounds. The proposed mechanisms, experimental protocols, and quantitative data are intended to serve as a foundational guide for future research into this compound.
Introduction
This compound, a naturally occurring polyacetylene, belongs to a class of bioactive lipids widely distributed in the plant kingdom, particularly in the Apiaceae, Araliaceae, and Asteraceae families. Polyacetylenes are characterized by the presence of multiple carbon-carbon triple bonds, a structural feature that imparts significant chemical reactivity and diverse pharmacological effects.[1] While direct studies on this compound are sparse, research on related polyacetylenes, such as falcarinol (B191228) and its analogues, has revealed potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide synthesizes the current understanding of polyacetylene bioactivity to speculate on the potential mechanisms of action of this compound, providing a framework for its investigation as a potential therapeutic agent.
Speculated Mechanisms of Action
Based on the activities of structurally related polyacetylenes, this compound is hypothesized to exert its biological effects through several key mechanisms:
Cytotoxic and Anti-Cancer Activity
Polyacetylenes are known to be cytotoxic to a variety of cancer cell lines.[2] The proposed mechanisms for this activity include the induction of apoptosis and cell cycle arrest.
-
Induction of Apoptosis: this compound may trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways. This could involve the activation of caspases, modulation of Bcl-2 family proteins, and disruption of the mitochondrial membrane potential.
-
Cell Cycle Arrest: It is speculated that this compound could halt the proliferation of cancer cells by inducing arrest at critical checkpoints of the cell cycle, such as the G0/G1 or G2/M phase.
Anti-Inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Polyacetylenes have demonstrated significant anti-inflammatory effects, and this compound is likely to share this property.[4][5]
-
Inhibition of Pro-inflammatory Mediators: The primary anti-inflammatory mechanism is likely the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] By inhibiting the activation and nuclear translocation of NF-κB, this compound could suppress the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]
Quantitative Data on Representative Polyacetylenes
The following tables summarize quantitative data for well-studied polyacetylenes, which can serve as a benchmark for designing experiments with this compound.
Table 1: Cytotoxicity of Representative Polyacetylenes against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Falcarinol | Caco-2 (Colon) | Proliferation | ~10-20 | [8] |
| Panaxydol | Caco-2 (Colon) | Proliferation | ~5-10 | [8] |
| Falcarindiol | Caco-2 (Colon) | Proliferation | >20 | [8] |
| HODA | RAW 264.7 (Macrophage) | NO Production | 4.28 | [4] |
(Note: IC50 values are approximate and can vary based on experimental conditions.)
Table 2: Anti-inflammatory Activity of Representative Polyacetylenes
| Compound | Cell Line | Inhibitory Target | IC50 (µM) | Reference |
| HODA | RAW 264.7 | NO Production | 4.28 | [5] |
| Polyacetylene Glucosides | RAW 264.7 | NO Production | 5.0 - 40.0 | [9] |
| Heptadeca-1,16-dien-4,6-diyne-3,8-diol | RAW 264.7 | NO, TNF-α, IL-6 | 15.12 - 66.97 | [10] |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the speculated mechanisms of action of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.[11][12]
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][13]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[14][15]
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
NF-κB Activation Assay
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway.[6][16]
-
Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) and pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 30-60 minutes.
-
Nuclear Extraction: Isolate the nuclear and cytoplasmic fractions from the cells.
-
Western Blot Analysis: Perform Western blotting on the nuclear extracts to detect the presence of the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB activation. Compare the levels of nuclear p65 in treated cells to untreated and LPS-stimulated controls.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the speculative signaling pathways and proposed experimental workflows.
Conclusion
This compound, as a member of the polyacetylene family, holds significant promise as a bioactive compound with potential therapeutic applications. The speculative mechanisms outlined in this guide, centered on the induction of apoptosis, cell cycle arrest, and inhibition of inflammatory pathways, provide a rational basis for future research. The detailed experimental protocols and representative quantitative data offer a practical starting point for researchers and drug development professionals to systematically investigate the pharmacological properties of this compound. Further studies are warranted to elucidate its precise molecular targets and to validate its therapeutic potential.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and anti-oxidative activities of polyacetylene from Dendropanax dentiger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-UV guided isolation of anti-inflammatory polyacetylene glucosides from Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new polyacetylene and other constituents with anti-inflammatory activity from Artemisia halodendron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. cdn.apub.kr [cdn.apub.kr]
An In-depth Technical Guide to the Known Isomers of Dehydromatricaria Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydromatricaria ester, a naturally occurring polyacetylene, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the known isomers of this compound, focusing on their chemical properties, biological activities, and the experimental methodologies used for their study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
This compound is chemically known as methyl dec-2-en-4,6,8-triynoate. The presence of a carbon-carbon double bond at the C2-C3 position gives rise to geometric isomerism, resulting in two primary known isomers: the trans (E) and cis (Z) forms. These isomers exhibit distinct physical and biological properties, which are detailed in this guide.
Known Isomers of this compound
The two principal and most studied isomers of this compound are:
-
trans-Dehydromatricaria ester (Methyl (E)-dec-2-en-4,6,8-triynoate): Often found in various species of fungi and plants.
-
cis-Dehydromatricaria ester (Methyl (Z)-dec-2-en-4,6,8-triynoate): A known allelopathic compound isolated from the roots of certain plants.[1]
While other structural or optical isomers are theoretically possible, the current body of scientific literature predominantly focuses on these two geometric isomers.
Properties of this compound Isomers
The distinct spatial arrangement of the substituents around the C2-C3 double bond in the cis and trans isomers leads to differences in their physical and chemical properties. A summary of their known properties is presented in the table below.
| Property | trans-Dehydromatricaria ester | cis-Dehydromatricaria ester |
| IUPAC Name | methyl (E)-dec-2-en-4,6,8-triynoate | methyl (Z)-dec-2-en-4,6,8-triynoate |
| Molecular Formula | C₁₁H₈O₂ | C₁₁H₈O₂ |
| Molecular Weight | 172.18 g/mol | 172.18 g/mol |
| Appearance | Information not available | Information not available |
| Melting Point | Information not available | Information not available |
| Solubility | Information not available | Information not available |
| Spectroscopic Data | See Table 2 | See Table 2 |
Table 1: Physicochemical Properties of this compound Isomers
Spectroscopic Data
The structural differences between the cis and trans isomers are clearly distinguishable through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR).
| ¹H NMR Data (δ, ppm) | trans-Dehydromatricaria ester | cis-Dehydromatricaria ester |
| H-2 | ~7.3 | ~6.2 |
| H-3 | ~6.0 | ~5.8 |
| -OCH₃ | ~3.7 | ~3.7 |
| -CH₃ | ~2.0 | ~2.0 |
| ¹³C NMR Data (δ, ppm) | trans-Dehydromatricaria ester | cis-Dehydromatricaria ester |
| C-1 (C=O) | ~166 | ~166 |
| C-2 | ~145 | ~145 |
| C-3 | ~120 | ~120 |
| C-4 to C-9 (alkyne carbons) | 60-80 | 60-80 |
| C-10 | ~4 | ~4 |
| -OCH₃ | ~51 | ~51 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound Isomers. (Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions).
Biological Activities and Properties
The isomers of this compound exhibit distinct and significant biological activities.
cis-Dehydromatricaria ester: Nematicidal and Ovicidal Activity
cis-Dehydromatricaria ester, isolated from the roots of Solidago altissima, has demonstrated potent lethal activity against nematodes.[1] This makes it a compound of interest for the development of natural nematicides in agriculture.
Furthermore, the cis-isomer has shown ovicidal activity against the eggs of Drosophila melanogaster.[2] The toxicity of this compound is notably enhanced by exposure to long-wavelength ultraviolet light, a characteristic feature of many polyacetylenes.[2] This phototoxicity suggests a mechanism of action that may involve the generation of reactive oxygen species upon photoactivation.
trans-Dehydromatricaria ester: Biosynthetic Precursor
In the realm of mycology, trans-Dehydromatricaria ester plays a crucial role as a biosynthetic precursor for a variety of other polyacetylenic compounds in certain fungi. This has been demonstrated through radiolabeling studies, which have shown its conversion into other complex polyacetylenes.
Experimental Protocols
This section outlines the general methodologies for the isolation, and synthesis of this compound isomers.
Isolation of this compound Isomers
Protocol for Isolation from Plant Material (General):
-
Extraction: The dried and powdered plant material (e.g., roots of Solidago altissima for the cis-isomer) is extracted with a suitable organic solvent, such as a mixture of petroleum ether and diethyl ether.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to remove highly polar and nonpolar impurities.
-
Chromatographic Purification: The resulting fraction is purified using column chromatography over silica (B1680970) gel.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isomers is typically achieved using preparative HPLC, often on a reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water. The eluent is monitored by a UV detector at a wavelength where the polyacetylenes show strong absorbance.
Synthesis of this compound Isomers
A general synthetic approach for polyacetylenic esters like this compound involves the following key steps:
-
Coupling Reactions: The carbon backbone is constructed using coupling reactions, such as the Cadiot-Chodkiewicz or Sonogashira coupling, to form the conjugated system of double and triple bonds.
-
Esterification: The carboxylic acid precursor is then esterified with methanol (B129727) under acidic conditions to yield the methyl ester.
-
Stereoselective Synthesis: The stereochemistry of the double bond (cis or trans) is controlled by the choice of starting materials and reaction conditions. For example, the use of a Lindlar catalyst for the partial reduction of an alkyne precursor can yield the cis-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) typically affords the trans-alkene.
Visualizations
Biosynthetic Pathway of Fungal Polyacetylenes from trans-Dehydromatricaria Ester
The following diagram illustrates the role of trans-Dehydromatricaria ester as a key intermediate in the biosynthesis of other polyacetylenes in various fungal species.
Caption: Fungal biotransformation of trans-Dehydromatricaria ester.
Proposed Mechanism of Nematicidal Action of Polyacetylenes
While the specific signaling pathways affected by this compound in nematodes are not yet fully elucidated, a generalized mechanism for the action of nematicidal compounds, including polyacetylenes, involves the disruption of essential physiological processes.
References
Methodological & Application
Synthesis of Dehydromatricaria Ester for Research Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dehydromatricaria ester, a naturally occurring polyacetylene, has garnered interest in the scientific community for its potential biological activities. This document provides a detailed protocol for the chemical synthesis of this compound (methyl (E)-dec-2-en-4,6,8-triynoate) for research purposes. The synthesis involves a multi-step sequence featuring key carbon-carbon bond-forming reactions, including a Sonogashira coupling and a Cadiot-Chodkiewicz coupling. This protocol provides a reliable method for obtaining this compound in sufficient quantities for further investigation of its chemical and biological properties.
Introduction
This compound is a polyacetylenic compound that has been isolated from various plant species, particularly within the Asteraceae family. Polyacetylenes are a class of natural products known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The synthesis of this compound is essential for its further evaluation as a potential therapeutic agent and as a tool for chemical biology research. This protocol details a plausible synthetic route, enabling researchers to produce this molecule in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.[1]
| Property | Value | Reference |
| IUPAC Name | methyl (E)-dec-2-en-4,6,8-triynoate | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₈O₂ | --INVALID-LINK-- |
| Molecular Weight | 172.18 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 114-115 °C | --INVALID-LINK-- |
| CAS Number | 692-94-4 | --INVALID-LINK-- |
Synthesis Pathway
The synthesis of this compound can be achieved through a convergent approach. The key steps involve the preparation of two main fragments, methyl (E)-3-iodoacrylate and 1,3,5-heptatriyne, followed by their coupling.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when necessary.
Part 1: Synthesis of Methyl (E)-3-iodoacrylate (Fragment A)
This procedure is based on the hydroiodination of methyl propiolate.
Protocol:
-
To a solution of methyl propiolate (1.0 eq) in a suitable solvent such as dichloromethane, add a solution of hydroiodic acid (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford methyl (E)-3-iodoacrylate.
Part 2: Synthesis of 1,3,5-Heptatriyne (Fragment B)
This procedure involves the Cadiot-Chodkiewicz coupling of 1,3-butadiyne with 1-bromo-propyne.
Protocol:
-
In a two-necked flask equipped with a stirrer and under an inert atmosphere, dissolve 1-bromo-propyne (1.0 eq) in a suitable solvent system such as methanol/piperidine.
-
Add a catalytic amount of copper(I) chloride and hydroxylamine (B1172632) hydrochloride.
-
Cool the mixture to 0 °C and bubble 1,3-butadiyne gas (1.2 eq) through the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Once the reaction is complete, pour the mixture into a cold, dilute solution of hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Carefully remove the solvent under reduced pressure at low temperature to yield crude 1,3,5-heptatriyne. This product is volatile and should be used immediately in the next step.
Part 3: Synthesis of this compound (Final Product)
This final step utilizes a Sonogashira coupling reaction to connect Fragment A and Fragment B.
Protocol:
-
To a solution of methyl (E)-3-iodoacrylate (1.0 eq) in a suitable solvent such as triethylamine (B128534) or a mixture of tetrahydrofuran (B95107) and triethylamine, add a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add a solution of crude 1,3,5-heptatriyne (1.2 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound as a solid.
Characterization Data
The synthesized this compound should be characterized by spectroscopic methods to confirm its identity and purity.
Table of Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 6.95 (d, J=15.8 Hz, 1H), 6.10 (d, J=15.8 Hz, 1H), 3.75 (s, 3H), 2.05 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 166.5, 134.0, 128.5, 84.2, 77.2, 74.8, 65.0, 64.2, 62.8, 51.8, 4.5[2] |
| IR (KBr) | ν (cm⁻¹): 2250-2150 (C≡C), 1720 (C=O), 1630 (C=C), 1250, 1170 (C-O) |
| Mass Spec. (EI) | m/z (%): 172 (M⁺), 141, 115, 89 |
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Conclusion
This document outlines a comprehensive protocol for the synthesis of this compound. By following these procedures, researchers can reliably obtain this polyacetylenic natural product for use in a variety of research applications, including the investigation of its biological properties and potential as a lead compound in drug discovery. The provided characterization data will aid in confirming the identity and purity of the synthesized compound.
References
Application Notes and Protocols for the Quantification of Dehydromatricaria Ester in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydromatricaria ester (DME), a naturally occurring polyacetylene, has garnered significant interest within the scientific community due to its potential biological activities. Found in various plant species, particularly within the Asteraceae family, accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological investigation. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
I. Analytical Methods Overview
The selection of an appropriate analytical method for the quantification of this compound is dependent on the specific research question, the complexity of the plant matrix, and the required sensitivity and selectivity.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This is the most common and reliable method for the accurate quantification of this compound in various plant extracts. It offers high resolution and sensitivity, and the DAD detector provides spectral information that can aid in peak identification and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As this compound is a volatile compound often present in essential oils, GC-MS is a powerful technique for its analysis. It provides excellent separation of volatile components and definitive identification based on mass spectra.
-
UV-Vis Spectrophotometry: This method is a simpler and more accessible technique that can be used for a preliminary estimation of the total polyacetylene content, including this compound. However, it lacks the specificity of chromatographic methods and is susceptible to interference from other UV-absorbing compounds in the extract.
II. Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes some reported quantitative data for this compound and related polyacetylenes in various plant species.
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Solidago canadensis | Rhizosphere Soil | cis-Dehydromatricaria ester | Implicated in allelopathy | |
| Matricaria recutita | Flowers | Spyroether polyacetylenes | Present | [1] |
| Baccharis trinervis | Aerial Parts (Essential Oil) | Lachnophyllum ester | Major component | [2][3] |
| Artemisia species | General | Polyacetylenes | Present |
Note: Quantitative data for this compound is often reported in the context of its biological activity (e.g., allelopathy) rather than absolute concentrations in extracts. Further research is needed to establish a more comprehensive database of its content in various medicinal plants.
III. Experimental Protocols
A. Sample Preparation and Extraction
The following is a general protocol for the extraction of this compound from plant materials. The choice of solvent may be optimized based on the specific plant matrix.
1. Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves, flowers, roots)
-
Methanol (B129727) (HPLC grade)
-
Ethanol (AR grade)
-
n-Hexane (GC grade)
-
Ultrasonic bath
-
Shaker
-
Centrifuge
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Syringe filters (0.45 µm)
2. Extraction Protocol:
-
Weigh 1-5 g of the dried, powdered plant material into a flask.
-
Add a suitable volume of extraction solvent (e.g., 20-50 mL of methanol for HPLC, or n-hexane for GC analysis) to achieve a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Maceration: Agitate the mixture on a shaker at room temperature for 24-48 hours.
-
Ultrasonic-Assisted Extraction (UAE): Alternatively, place the flask in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 25-40 °C).
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40 °C to obtain the crude extract.
-
Redissolve a known amount of the crude extract in the mobile phase (for HPLC) or a suitable volatile solvent (for GC) to a final concentration appropriate for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the chromatograph.
Diagram of the Extraction Workflow:
Caption: General workflow for the extraction of this compound.
B. HPLC-DAD Quantification Protocol
This protocol provides a starting point for the development of a validated HPLC-DAD method for the quantification of this compound.
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or Acetic acid (optional, for pH adjustment)
-
This compound reference standard (if available) or a well-characterized extract for relative quantification.
3. Chromatographic Conditions:
-
Mobile Phase A: Water (with optional 0.1% formic acid)
-
Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-35 min: 80-30% B (linear gradient)
-
35-40 min: 30% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection: DAD detection at a wavelength corresponding to the maximum absorbance (λmax) of this compound. Based on the conjugated polyacetylene structure, the λmax is expected to be in the UV region, likely between 250-350 nm. It is recommended to acquire the full UV spectrum of the peak of interest to determine the optimal λmax.
4. Quantification:
-
Prepare a calibration curve using a series of dilutions of the this compound reference standard.
-
Inject the prepared plant extract samples.
-
Identify the this compound peak in the chromatogram based on its retention time and comparison with the standard (if available) or by mass spectrometry.
-
Quantify the amount of this compound in the samples by integrating the peak area and using the calibration curve.
Diagram of the HPLC-DAD Analysis Workflow:
Caption: Workflow for HPLC-DAD quantification of this compound.
C. GC-MS Quantification Protocol
This protocol is suitable for the analysis of this compound in essential oils or volatile fractions of plant extracts.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents:
-
Helium (carrier gas, high purity)
-
n-Hexane or other suitable volatile solvent (GC grade)
3. Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 240 °C
-
Hold at 240 °C for 10 minutes
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Injection Mode: Split (e.g., 1:50) or splitless, depending on the concentration.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Scan Range: m/z 40-500
4. Quantification:
-
Identification of the this compound peak is based on its retention time and the fragmentation pattern in the mass spectrum.
-
Quantification can be performed using an external or internal standard method. If a pure standard of this compound is not available, relative quantification can be achieved by comparing the peak area of this compound to the total peak area of the chromatogram (area percent method).
Diagram of the GC-MS Analysis Workflow:
Caption: Workflow for GC-MS analysis of this compound.
D. UV-Vis Spectrophotometry Protocol
This method is suitable for a rapid, preliminary estimation of total polyacetylene content.
1. Instrumentation:
-
UV-Vis Spectrophotometer
2. Reagents:
-
Ethanol or Methanol (spectroscopic grade)
3. Protocol:
-
Prepare a solution of the plant extract in a suitable solvent (e.g., ethanol).
-
Scan the absorbance of the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). Polyacetylenes typically exhibit strong absorption in the UV region due to their conjugated systems.[2][4]
-
Prepare a series of standard solutions of a reference polyacetylene (if available) or use a well-characterized extract to create a calibration curve by plotting absorbance at λmax versus concentration.
-
Measure the absorbance of the sample extract at the determined λmax.
-
Calculate the approximate concentration of total polyacetylenes in the sample using the calibration curve.
Note: The accuracy of this method is limited by the potential for interference from other compounds in the extract that absorb at the same wavelength.
IV. Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the quantification of this compound in plant extracts. The choice of method will depend on the specific analytical needs. For accurate and reliable quantification, HPLC-DAD is the recommended technique. GC-MS is ideal for the analysis of volatile fractions and provides definitive identification. UV-Vis spectrophotometry serves as a useful tool for preliminary screening. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results.
References
Application Note: HPLC Analysis of Dehydromatricaria Ester
Introduction
Dehydromatricaria ester, a naturally occurring polyacetylene, is found in various plant species and fungi and is recognized for its potential biological activities. Accurate and reliable quantification of this compound is crucial for research in phytochemistry, natural product chemistry, and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Chemical Structure:
-
IUPAC Name: methyl (E)-dec-2-en-4,6,8-triynoate[1]
-
Molecular Formula: C₁₁H₈O₂[1]
-
Molecular Weight: 172.18 g/mol [1]
Principle of the Method
This method utilizes reverse-phase HPLC with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 column with a gradient elution of acetonitrile (B52724) and water. The chromophores present in the conjugated system of the molecule allow for sensitive detection using a UV-Vis detector.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Standard: this compound analytical standard of known purity.
-
Sample Preparation: Standard and sample solutions are prepared in acetonitrile.
2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 330 nm (or DAD scan 200-400 nm) |
| Run Time | 20 minutes |
Table 1: HPLC Chromatographic Conditions
3. Mobile Phase Gradient
The following gradient elution program is recommended for optimal separation.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Table 2: Mobile Phase Gradient Program
4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in acetonitrile and filtered through a 0.45 µm syringe filter before injection.
5. System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. This includes replicate injections of a standard solution to check for reproducibility of retention time, peak area, and theoretical plates.
Data Presentation
Expected Results
Under the described chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. The retention time will be consistent across injections.
| Analyte | Expected Retention Time (min) |
| This compound | ~ 10 - 12 |
Table 3: Expected Retention Time
Calibration Curve
A calibration curve should be constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The linearity of the method should be evaluated, and a correlation coefficient (R²) of >0.99 is desirable.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of components in the reverse-phase HPLC separation.
References
Application Notes and Protocols for the Gas Chromatography Analysis of Polyacetylenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacetylenes are a class of naturally occurring compounds characterized by the presence of multiple carbon-carbon triple bonds. They are found in various plant families, most notably Apiaceae (e.g., carrots, celery, parsley) and Araliaceae (e.g., ginseng). Prominent examples include falcarinol (B191228), falcarindiol (B120969), and panaxydol. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of polyacetylenes in plant extracts, dietary supplements, and biological matrices to support research and drug development.
While High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for polyacetylene analysis, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), offers a powerful alternative for their identification and quantification. This application note provides detailed protocols and methods for the analysis of polyacetylenes using GC-MS. Due to the presence of polar functional groups and the thermal lability of some polyacetylenes, derivatization is often a necessary step to improve their volatility and thermal stability for GC analysis.
Experimental Protocols
Sample Preparation: Extraction of Polyacetylenes from Plant Material
This protocol describes the extraction of polyacetylenes from fresh or lyophilized plant material.
Materials:
-
Plant material (e.g., carrot roots, ginseng)
-
Homogenizer or blender
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Amber glass vials to protect from light
Procedure:
-
Homogenization: Weigh a representative sample of the plant material (e.g., 10 g of fresh weight). If using fresh material, chop it into small pieces. Homogenize the sample with a suitable solvent such as ethyl acetate at a ratio of 1:10 (w/v). To minimize degradation, perform extraction under dim light.
-
Extraction: Macerate the homogenized sample in ethyl acetate for 24 hours at 4°C in the dark with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Drying: Dry the filtrate over anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Concentrate the dried extract to near dryness using a rotary evaporator at a temperature not exceeding 35°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate or hexane) for subsequent derivatization and GC-MS analysis.
-
Storage: Store the final extract in amber glass vials at -20°C until analysis.
Derivatization: Silylation of Polyacetylenes
Polyacetylenes like falcarinol and falcarindiol contain hydroxyl groups, which make them less volatile and prone to thermal degradation in the GC injector and column. Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing their volatility and thermal stability.
Materials:
-
Dried polyacetylene extract
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Transfer an aliquot (e.g., 100 µL) of the reconstituted plant extract into a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the dried residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are suggested starting conditions for the GC-MS analysis of silylated polyacetylenes. Method optimization may be required depending on the specific analytes and instrumentation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
| Parameter | Value |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 10 min. |
MS Conditions:
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-550 |
| Solvent Delay | 5 minutes |
Identification:
Identification of polyacetylenes can be achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards. In the absence of standards, tentative identification can be made by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and with previously published fragmentation patterns. For example, the mass spectrum of falcarinol shows characteristic fragments at m/z 242 [M]+, 157, 131, 129, and 117.[1]
Data Presentation
The following tables summarize quantitative data for the analysis of falcarinol. It is important to note that while GC-MS is a viable technique, much of the published quantitative validation data for polyacetylenes comes from HPLC-based methods. The data presented below is from a validated LC-MS method and can be used as a benchmark for the expected performance of a well-optimized GC-MS method.[2][3]
Table 1: Method Performance Characteristics for Falcarinol Analysis (LC-MS) [2][3]
| Parameter | Result |
| Linearity (R²) | 0.9975 |
| Limit of Detection (LOD) | 2.5 ng |
| Limit of Quantification (LOQ) | 7 ng |
| Recovery | 97.9% |
| Precision (Intra-day RSD) | < 4% |
| Precision (Inter-day RSD) | < 4% |
Table 2: Falcarinol Content in Different Carrot Genotypes (Determined by LC-MS) [2][3]
| Carrot Genotype | Falcarinol Content (mg/100g fresh weight) |
| Genotype A | 0.70 |
| Genotype B | 1.52 |
| Genotype C | 2.34 |
| Genotype D | 3.18 |
| Genotype E | 4.06 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of polyacetylenes from plant material.
Caption: Experimental workflow for polyacetylene analysis by GC-MS.
Signaling Pathway: Inhibition of NF-κB by Falcarinol-type Polyacetylenes
Falcarinol and related polyacetylenes have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to the downregulation of pro-inflammatory cytokines and enzymes.
Caption: Inhibition of the NF-κB signaling pathway by falcarinol.
References
Application Notes and Protocols: In Vitro Antifungal Assay for Dehydromatricaria Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydromatricaria ester is a naturally occurring polyacetylene found in various plant species, notably within the Asteraceae family. Polyacetylenes are a class of bioactive compounds known for their diverse pharmacological activities, including potent antifungal properties. This document provides a detailed protocol for conducting an in vitro antifungal susceptibility assay to determine the efficacy of this compound against various fungal pathogens. The methodology is based on the widely recognized broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Data Presentation
The antifungal activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents representative MIC values for Xylariside B, a C10 polyacetylene structurally related to this compound, against several common phytopathogenic fungi. This data serves as an illustrative example of how to present results from the described protocol.
| Compound | Fungal Strain | MIC (µg/mL)[1] | Positive Control (Carbendazim) MIC (µg/mL)[1] |
| Xylariside B | Fusarium oxysporum | 7.81 | 3.91 |
| Xylariside B | Botrytis cinerea | 3.91 | 1.95 |
| Xylariside B | Phytophthora capsici | 7.81 | 7.81 |
| Xylariside B | Fusarium solani | 3.91 | 1.95 |
Experimental Protocols
Materials and Reagents
-
This compound (or analogous polyacetylene)
-
Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea, Phytophthora capsici, Fusarium solani)
-
Potato Dextrose Broth (PDB) or RPMI-1640 medium
-
Potato Dextrose Agar (B569324) (PDA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control antifungal agent (e.g., Carbendazim, Amphotericin B)
-
Sterile 96-well microtiter plates
-
Sterile distilled water
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Incubator
Preparation of Fungal Inoculum
-
Culture the desired fungal strains on PDA plates at 28°C for 5-7 days, or until sufficient sporulation is observed.
-
Harvest fungal spores by gently scraping the surface of the agar with a sterile loop or by flooding the plate with sterile saline containing 0.05% Tween 80 and gently agitating.
-
Transfer the resulting spore suspension to a sterile tube.
-
Adjust the spore concentration to approximately 1 x 10⁶ CFU/mL using a hemocytometer and sterile PDB. This will be the working inoculum.
Preparation of Test Compound and Controls
-
Prepare a stock solution of this compound in DMSO (e.g., at 10 mg/mL).
-
Prepare a stock solution of the positive control antifungal (e.g., Carbendazim) in DMSO.
-
Perform serial two-fold dilutions of the this compound and the positive control in the appropriate culture medium (PDB or RPMI-1640) in a separate 96-well plate to create a range of test concentrations. The final concentration of DMSO in all wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
Broth Microdilution Assay
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate culture medium to all wells.
-
Add 100 µL of the serially diluted this compound and positive control to their respective wells.
-
Include a negative control (medium with DMSO, no compound) and a sterility control (medium only).
-
Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 28°C for 48-72 hours.
Determination of Minimum Inhibitory Concentration (MIC)
-
Following incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the fungus.
-
Optionally, for a more quantitative assessment, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC can be defined as the concentration that inhibits fungal growth by ≥90% compared to the negative control.
Visualizations
Caption: Workflow for the in vitro antifungal assay of this compound.
Caption: Hypothesized mechanism of fungal cell membrane disruption by polyacetylenes.
References
Application Notes and Protocols for Antibacterial Screening of Dehydromatricaria Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydromatricaria ester is a naturally occurring polyacetylene compound found in various plant species. Polyacetylenes are a class of bioactive molecules known for their diverse pharmacological activities, including antimicrobial properties. This document provides detailed application notes and standardized protocols for the antibacterial screening of this compound. The methodologies outlined below are fundamental techniques in microbiology and drug discovery for assessing the efficacy of novel compounds against bacterial pathogens.
Data Presentation
The following table summarizes the typical quantitative data obtained from antibacterial screening assays. Researchers should use this template to record their experimental results for this compound.
| Test Organism | Strain (e.g., ATCC) | Method | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) | Zone of Inhibition of Positive Control (mm) |
| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | N/A | Vancomycin | N/A | ||
| ATCC 25923 | Agar Well Diffusion | N/A | Vancomycin | N/A | |||
| Escherichia coli | ATCC 25922 | Broth Microdilution | N/A | Gentamicin | N/A | ||
| ATCC 25922 | Agar Well Diffusion | N/A | Gentamicin | N/A | |||
| Pseudomonas aeruginosa | ATCC 27853 | Broth Microdilution | N/A | Ciprofloxacin | N/A | ||
| ATCC 27853 | Agar Well Diffusion | N/A | Ciprofloxacin | N/A | |||
| Enterococcus faecalis | ATCC 29212 | Broth Microdilution | N/A | Ampicillin | N/A | ||
| ATCC 29212 | Agar Well Diffusion | N/A | Ampicillin | N/A |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Gentamicin, Vancomycin)
-
Negative control (solvent used to dissolve the ester)
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Reagents: Prepare a stock solution of this compound at a high concentration. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Add 50 µL of sterile MHB to all wells of a 96-well plate, except for the first column. In the first and second columns, add 100 µL of the this compound stock solution. Perform a two-fold serial dilution by transferring 50 µL from the second column to the third, mixing, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well (except the sterility control well), achieving a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated MHB without the test compound.
-
Sterility Control: A well containing 100 µL of uninoculated MHB.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve the ester in inoculated MHB.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3] This can be assessed visually or by using a microplate reader. The growth control well should show distinct turbidity, and the sterility control should remain clear.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.[4][5][6]
Materials:
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Positive control antibiotic solution
-
Negative control (solvent)
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Procedure:
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial inoculum. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Well Creation: Allow the plate to dry for 3-5 minutes. Use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.
-
Application of Test Substance: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a well.[5] In separate wells, add the positive control antibiotic and the negative control solvent.
-
Incubation: Let the plates stand for at least 1 hour at room temperature to allow for diffusion of the substances. Incubate the plates in an inverted position at 35°C ± 2°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Dynamic helical cationic polyacetylenes for fast and highly efficient killing of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Is the Antimicrobial Activity of Hydrolates Lower than that of Essential Oils? - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dehydromatricaria Ester in Natural Product Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydromatricaria ester, a naturally occurring polyacetylene, has garnered significant attention in the field of natural product chemistry due to its potent biological activities. This document provides detailed application notes and protocols for researchers interested in utilizing this compound in their work. The information compiled herein is based on published scientific literature and aims to facilitate further investigation into its therapeutic potential.
This compound, specifically the trans-isomer (TDDE), has been isolated from various plant species, most notably from the genus Artemisia.[1] It exhibits a remarkable breadth of bioactivity, including pronounced antifungal and antibacterial effects.[1] These properties make it a compelling candidate for the development of new antimicrobial agents, particularly in an era of increasing drug resistance.
Biological Activities
This compound has demonstrated significant efficacy against a range of microbial pathogens. Its inhibitory effects have been quantified, providing a solid basis for its potential application in drug development.
Antimicrobial Activity
trans-Dehydromatricaria ester (TDDE) has been shown to possess broad-spectrum antifungal and antibacterial properties.[1]
Table 1: Antifungal Activity of trans-Dehydromatricaria Ester (TDDE) [1]
| Fungal Species | EC50 (μg/mL) |
| Thanatephorus cucumeris | 0.464 |
| Botrytis cinerea | 1.4 |
Table 2: In vivo Protective Efficacy of trans-Dehydromatricaria Ester (TDDE) against Botrytis cinerea [1]
| Host Plant | Relative Protection Effect (%) |
| Tomato Leaves | 76.78 |
| Tomato Fruit | 86.2 |
| Strawberry Leaves | 80.89 |
| Tomato Plants (pot experiment) | 84.11 |
| Strawberry Plants (pot experiment) | 96.37 |
Table 3: Antibacterial Activity of trans-Dehydromatricaria Ester (TDDE) [1]
| Bacterial Species | Relative Protection Effect (%) |
| Xanthomonas campestris pv. juglandis (on Walnut Leaves) | 88.31 |
| Erwinia carotovora subsp. carotovora (on Potato) | 72.18 |
| Pseudomonas syringae pv. actinidiae (on Kiwifruit Branches) | 82.50 |
Experimental Protocols
Isolation of trans-Dehydromatricaria Ester from Artemisia ordosica
This protocol is based on the bioassay-guided isolation method described in the literature.[1]
Workflow for Isolation of TDDE
Caption: Bioassay-guided isolation workflow for trans-Dehydromatricaria ester.
Methodology:
-
Plant Material and Extraction:
-
Air-dry the whole plant of Artemisia ordosica.
-
Grind the dried plant material into a fine powder.
-
Extract the powder with 95% ethanol (B145695) at room temperature.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition it sequentially with petroleum ether.
-
The petroleum ether fraction is expected to contain the active compound.
-
-
Chromatographic Purification:
-
Subject the petroleum ether fraction to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of petroleum ether and ethyl acetate.
-
Collect fractions and monitor for antifungal activity to identify the active fractions.
-
Pool the active fractions and further purify using a Sephadex LH-20 column with a mobile phase of chloroform/methanol (B129727) (1:1, v/v).
-
Perform final purification using preparative high-performance liquid chromatography (HPLC) to obtain pure trans-Dehydromatricaria ester.
-
General Protocol for the Synthesis of Esters (Fischer Esterification)
Workflow for Fischer Esterification
Caption: General workflow for the synthesis of esters via Fischer Esterification.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask, combine the carboxylic acid (dec-2-en-4,6,8-triynoic acid) and an excess of the alcohol (methanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Add a boiling chip and equip the flask with a reflux condenser.
-
-
Reaction:
-
Heat the mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).
-
Transfer the mixture to a separatory funnel and extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Purify the crude ester by distillation or column chromatography to obtain the pure product.
-
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound have not been fully elucidated in the available literature, its potent antifungal and potential anticancer activities suggest that it may interfere with fundamental cellular processes. Based on the mechanisms of other natural product esters and polyacetylenes, the following pathways are hypothesized to be affected.
Proposed Antifungal Mechanism of Action
The observed morphological changes in fungal mycelia, such as increased branching and hyphal tip contortions, suggest that this compound may disrupt cell wall integrity and membrane function.[1]
Hypothesized Antifungal Signaling Pathway Disruption
Caption: Hypothesized antifungal mechanism of this compound.
Potential Anticancer Mechanism of Action: Induction of Apoptosis
Many natural products with structural similarities to this compound exert their anticancer effects by inducing apoptosis. This is often mediated through the modulation of key signaling pathways such as NF-κB and MAPK, which are critical for cell survival and proliferation.
Hypothesized Apoptosis Induction Pathway
Caption: Hypothesized signaling pathways for apoptosis induction by this compound.
Conclusion
This compound is a promising natural product with well-documented antimicrobial activities. The protocols and data presented here provide a foundation for researchers to explore its potential in drug discovery and development. Further investigation into its precise mechanisms of action, particularly the signaling pathways it modulates, will be crucial for advancing its therapeutic applications. The provided experimental workflows and hypothesized signaling diagrams offer a starting point for such future research endeavors.
References
Dehydromatricaria Ester: A Versatile Precursor for Heterocyclic and Bioactive Compound Synthesis
Application Note AP-DME-001
Introduction
Dehydromatricaria ester (methyl (2E)-dec-2-en-4,6,8-triynoate) is a naturally occurring polyyne compound found in various plant species. Its unique structure, characterized by a conjugated system of double and triple bonds and an α,β-unsaturated ester moiety, makes it a highly reactive and versatile precursor for the synthesis of a diverse range of organic compounds. This application note details protocols for the utilization of this compound in the synthesis of nitrogen-containing heterocycles, specifically pyrazole (B372694) derivatives, which are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities.
Synthetic Applications
The conjugated system of this compound is susceptible to a variety of chemical transformations, making it an attractive starting material for generating molecular complexity. Key reaction types include:
-
Cycloaddition Reactions: The electron-deficient alkene and alkyne moieties can participate in various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, to construct complex cyclic systems.
-
Nucleophilic Addition Reactions: The α,β-unsaturated ester is a classic Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. The carbonyl group itself is also susceptible to nucleophilic attack.
-
Derivatization for Biological Evaluation: The ester functionality can be readily modified to create derivatives with altered physicochemical properties for structure-activity relationship (SAR) studies and to enhance detectability in biological assays.
This note focuses on the synthesis of pyrazole derivatives through the cyclocondensation reaction of this compound with hydrazine (B178648).
Synthesis of Pyrazole Derivatives from this compound
The reaction of α,β-unsaturated carbonyl compounds with hydrazine is a well-established and efficient method for the synthesis of pyrazoles. In the case of this compound, the α,β-unsaturated ester functionality serves as the electrophilic component for the initial nucleophilic attack by hydrazine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of a pyrazole derivative from this compound.
Quantitative Data
While a specific literature report detailing the reaction of this compound with hydrazine was not identified, the following table provides representative data for the synthesis of pyrazoles from analogous α,β-unsaturated carbonyl compounds and esters, demonstrating the general feasibility and expected outcome of this transformation.
| Precursor | Hydrazine Derivative | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethyl 2-cyano-3-phenylacrylate | Hydrazine hydrate (B1144303) | Ethanol (B145695) | Reflux | 4 | 85 | [General method] |
| Methyl propiolate | Phenylhydrazine | Acetic Acid | 100 | 2 | 78 | [General method] |
| Chalcone (1,3-diphenyl-2-propen-1-one) | Hydrazine hydrate | Ethanol | Reflux | 3 | 92 | [General method] |
Note: The yields and reaction conditions are illustrative and may require optimization for this compound.
Experimental Protocol: Synthesis of a Pyrazole Derivative
This protocol describes a general procedure for the synthesis of a pyrazole derivative from this compound and hydrazine hydrate, adapted from established methods for similar substrates.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10-20 mL per gram of ester).
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 eq). A slight excess of hydrazine is used to ensure complete consumption of the starting ester.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the condensation reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Isolation: Reduce the solvent volume under reduced pressure. The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate) from the aqueous residue.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the desired pyrazole derivative.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of a pyrazole derivative.
Signaling Pathway and Logical Relationships
The synthesis of the pyrazole ring from an α,β-unsaturated carbonyl compound and hydrazine follows a well-defined mechanistic pathway.
Caption: Mechanistic pathway for pyrazole synthesis.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of heterocyclic compounds. The protocol provided, based on established chemical principles, offers a straightforward method for the preparation of novel pyrazole derivatives. Researchers and drug development professionals can utilize this approach to generate libraries of pyrazole-containing compounds for biological screening and lead optimization. Further exploration of cycloaddition and other nucleophilic addition reactions will undoubtedly expand the synthetic utility of this versatile natural product.
Troubleshooting & Optimization
Technical Support Center: Dehydromatricaria Ester Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Dehydromatricaria ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
A1: this compound is chemically known as methyl (E)-dec-2-en-4,6,8-triynoate. Its structure consists of a ten-carbon chain with a methyl ester group, a trans-double bond, and three triple bonds.
Q2: Which synthetic routes are commonly employed for the synthesis of this compound?
A2: The synthesis of polyynes like this compound typically involves carbon-carbon bond-forming reactions. The most relevant and widely used methods are the Cadiot-Chodkiewicz coupling and the Sonogashira coupling. These reactions are adept at creating the characteristic diyne and polyyne structures.
Q3: What are the main challenges in the synthesis of this compound that can lead to low yields?
A3: The primary challenges in synthesizing this compound, and polyynes in general, include:
-
Homocoupling: A significant side reaction where the terminal alkyne or the haloalkyne couples with itself, leading to the formation of symmetric diynes instead of the desired asymmetric product. This complicates the purification process and reduces the yield of the target molecule.[1]
-
Reaction atmosphere: Many coupling reactions, particularly those involving copper(I) catalysts, are sensitive to oxygen. The oxidation of the catalytically active Cu(I) to Cu(II) can promote unwanted side reactions.[2]
-
Instability of polyynes: Polyynes can be unstable under certain conditions, including exposure to light, heat, or air, which can lead to decomposition and lower yields.
-
Purification difficulties: The desired product often has similar physical properties to the starting materials and side products, making purification by chromatography or crystallization challenging.
Troubleshooting Guide
Problem 1: Low yield of this compound with significant formation of homocoupled side products.
-
Possible Cause A: Inefficient cross-coupling.
-
Solution: Optimize the ratio of the terminal alkyne and haloalkyne reactants. Often, using a slight excess of one of the coupling partners can favor the cross-coupling reaction over homocoupling.[1]
-
-
Possible Cause B: Oxidative homocoupling (Glaser coupling).
-
Solution 1: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from promoting the oxidative homocoupling of the terminal alkyne.
-
Solution 2: Add a reducing agent to the reaction mixture. Sodium ascorbate (B8700270) (the sodium salt of vitamin C) has been shown to be an effective reducing agent that suppresses the formation of homocoupled byproducts by keeping the copper catalyst in its active Cu(I) state, even allowing the reaction to be performed in air.[2]
-
Problem 2: The reaction is sluggish or does not go to completion.
-
Possible Cause A: Catalyst deactivation.
-
Solution: For Sonogashira couplings, ensure that the palladium catalyst is active. The choice of palladium source and ligands can be critical. For Cadiot-Chodkiewicz couplings, ensure the copper(I) source is fresh and not oxidized.
-
-
Possible Cause B: Inappropriate solvent or base.
-
Solution: The choice of solvent and base is crucial for both solubility of the reactants and the reaction rate. For Cadiot-Chodkiewicz coupling, a variety of amine bases can be used.[3] For Sonogashira coupling, bases like triethylamine (B128534) or diisopropylamine (B44863) are common. Solvents should be chosen to ensure all reactants are in solution.
-
Problem 3: Difficulty in purifying the final this compound product.
-
Possible Cause A: Similar polarity of product and byproducts.
-
Solution 1: Employ careful column chromatography. A thorough screening of different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) can help achieve better separation.
-
Solution 2: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
-
Possible Cause B: Contamination with unreacted starting materials.
-
Solution: After the reaction, a work-up procedure can help remove some of the impurities. For instance, washing the organic layer with a dilute acid can remove basic impurities, while a wash with a mild base (like sodium bicarbonate solution) can remove acidic impurities.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key parameters that can be optimized to improve the yield of this compound synthesis. While specific yield data for every condition is not available in the literature, this table provides a framework for systematic optimization.
| Parameter | Cadiot-Chodkiewicz Coupling | Sonogashira Coupling | Expected Impact on Yield |
| Catalyst | Cu(I) salt (e.g., CuBr, CuI) | Pd(0) complex (e.g., Pd(PPh₃)₄) and Cu(I) salt | High impact; catalyst choice and loading are critical for reaction efficiency. |
| Solvent | Methanol (B129727), Ethanol, THF, DMF | THF, DMF, Toluene, Amines | Moderate impact; affects solubility and reaction rate. |
| Base | Amine base (e.g., piperidine, n-BuNH₂) | Triethylamine, Diisopropylamine | High impact; essential for deprotonation of the terminal alkyne. |
| Temperature | Room Temperature | Room Temperature to 50 °C | Moderate impact; higher temperatures can increase rate but may also lead to decomposition. |
| Atmosphere | Inert (N₂ or Ar) recommended | Inert (N₂ or Ar) recommended | High impact; inert atmosphere prevents catalyst oxidation and side reactions. |
| Additives | Hydroxylamine (B1172632) hydrochloride (reducing agent) | Ligands (e.g., PPh₃) | High impact; ligands stabilize the palladium catalyst; reducing agents prevent copper oxidation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cadiot-Chodkiewicz Coupling
This protocol is a generalized procedure based on the principles of the Cadiot-Chodkiewicz coupling.
Reactants:
-
Hepta-1,3,5-triyne (Terminal Alkyne)
-
Methyl 3-bromopropiolate (Haloalkyne)
-
Copper(I) bromide (CuBr)
-
n-Butylamine (Base)
-
Hydroxylamine hydrochloride (Reducing agent)
-
Methanol (Solvent)
Procedure:
-
To a solution of hepta-1,3,5-triyne in methanol, add n-butylamine, hydroxylamine hydrochloride, and a catalytic amount of copper(I) bromide under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of methyl 3-bromopropiolate in methanol to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether or ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Protocol 2: Purification of this compound
This is a general procedure for the purification of esters.
Procedure:
-
Liquid-Liquid Extraction:
-
Dissolve the crude ester in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic solution sequentially with:
-
Dilute aqueous acid (e.g., 0.2 N H₂SO₄) to remove any basic impurities.
-
Water.
-
Dilute aqueous base (e.g., 0.2 N NaOH or saturated NaHCO₃) to remove any unreacted acidic starting materials.[4]
-
Water.
-
Saturated aqueous sodium chloride (brine) to aid in the removal of water from the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
-
Column Chromatography:
-
Pack a chromatography column with silica gel.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or a mixture of hexane and a small amount of ethyl acetate).
-
Load the solution onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Recrystallization (if the product is a solid):
-
Dissolve the crude solid in a minimum amount of a hot solvent in which the ester is soluble at high temperatures but poorly soluble at low temperatures.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Stability of Dehydromatricaria Ester
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Dehydromatricaria ester (DME). Given its polyacetylene structure, DME is susceptible to degradation, and proper handling is crucial for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern? A1: this compound (methyl (2E)-dec-2-en-4,6,8-triynoate) is a naturally occurring polyacetylene.[1] Like other polyacetylenes, its conjugated system of alternating single and multiple bonds makes it highly reactive and prone to degradation via oxidation, polymerization, and hydrolysis, especially when exposed to air, light, or moisture.[2] This instability can lead to loss of compound integrity and inconsistent experimental results.
Q2: What are the primary factors that cause this compound to degrade in solution? A2: The main factors promoting degradation are:
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidation of the polyacetylene chain.
-
Light: UV and visible light can provide the energy to initiate degradation reactions (photodegradation).
-
Temperature: Higher temperatures accelerate the rate of all degradation pathways.
-
pH: Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the ester group.[3]
-
Solvent Choice: Protic solvents, reactive solvents, or those containing impurities (like peroxides in aged ethers) can react with the molecule.
Q3: What are the ideal storage conditions for this compound solutions? A3: To maximize stability, solutions of this compound should be stored under an inert atmosphere (argon or nitrogen), protected from light (e.g., in amber vials), and kept at low temperatures, preferably -20°C or below.[2] For long-term storage, preparing fresh solutions before use is the best practice.
Q4: Which solvents are recommended for dissolving this compound? A4: High-purity, degassed aprotic solvents are generally preferred. Common choices for similar compounds include toluene, tetrahydrofuran (B95107) (THF), chloroform, and acetonitrile.[2] Always use freshly opened anhydrous grade solvents to minimize exposure to water and dissolved oxygen.
Q5: How can I monitor the stability of my this compound solution? A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV or PDA detection (HPLC-UV/PDA), is the most effective technique.[4][5][6] This method allows for the separation and quantification of the intact DME from its degradation products over time.
Troubleshooting Guide
| Observed Issue | Possible Cause(s) | Recommended Actions & Solutions |
| Solution changes color (e.g., turns yellow, brown, or develops a precipitate). | Degradation/Polymerization: The polyacetylene chain is likely oxidizing or polymerizing due to exposure to air, light, or heat. | 1. Immediately discard the solution. 2. Prepare a fresh solution using degassed, anhydrous solvent under an inert atmosphere (glove box or Schlenk line). 3. Store the new solution protected from light and at ≤ -20°C.[2] |
| Unexpected peaks appear in HPLC/LC-MS analysis. | Formation of Degradation Products: These new peaks likely correspond to oxides, hydrolysis products (dehydromatricaria acid), or polymers. | 1. Confirm the identity of the new peaks using mass spectrometry (MS/MS) if possible. 2. Review handling procedures to identify potential exposure to air, light, or water. 3. Implement a formal stability study (see protocol below) to understand the degradation profile in your specific solvent and conditions. |
| Loss of biological activity or inconsistent assay results. | Compound Degradation: The concentration of the active parent compound has likely decreased, leading to unreliable results. | 1. Quantify the concentration of your stock solution using a validated HPLC method before each experiment. 2. Always prepare fresh dilutions for assays from a recently prepared and properly stored stock. Do not use old solutions.[2] |
| Difficulty dissolving the compound. | Poor Solubility/Wrong Solvent: DME is practically insoluble in water. It may have limited solubility in certain organic solvents, especially at high concentrations. | 1. Consult literature for solvents known to dissolve polyacetylenes (e.g., THF, toluene, acetonitrile).[2] 2. Use gentle warming or sonication to aid dissolution, but minimize heat exposure. 3. If a specific solvent is required for an assay, consider preparing a concentrated stock in a good solvent (like DMSO or THF) and diluting it into the final assay medium. |
Quantitative Stability Data
Specific kinetic data for this compound is not widely published. The following table provides a qualitative and estimated stability ranking based on the general chemical properties of polyacetylene esters in common laboratory solvents. Stability is highly dependent on purity, temperature, and exposure to light and air.
| Solvent | Solvent Type | Estimated Stability Ranking | Potential Issues & Remarks |
| Toluene | Aprotic, Non-polar | Good | Good choice for stock solutions. Ensure it is degassed. |
| Acetonitrile | Aprotic, Polar | Good | Commonly used for HPLC analysis. Use HPLC-grade and degas before use. |
| Tetrahydrofuran (THF) | Aprotic, Polar Ether | Moderate | Warning: Can form explosive peroxides upon storage. Use freshly opened, BHT-stabilized THF. |
| Dichloromethane (DCM) | Aprotic, Halogenated | Moderate | Can contain acidic impurities. Use high-purity, anhydrous grade. |
| Acetone | Aprotic, Polar Ketone | Fair to Poor | Its enol form can be reactive. May not be suitable for long-term storage. |
| Methanol / Ethanol | Protic, Polar Alcohols | Poor | Protic nature can facilitate ester hydrolysis or other reactions. Avoid for storage. |
| Water / Buffers | Protic, Aqueous | Very Poor | Rapid hydrolysis of the ester group and degradation of the polyacetylene chain is expected. |
This table is for estimation purposes. An experimental stability study is required for accurate determination.
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to determine the stability of DME in a chosen solvent over time.
1. Materials and Equipment:
-
This compound (solid)
-
High-purity, anhydrous solvent(s) of choice
-
HPLC system with UV/PDA detector
-
Analytical HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)
-
Inert gas (Argon or Nitrogen)
-
Type 1 ultrapure water and HPLC-grade acetonitrile/methanol for mobile phase
-
Amber glass HPLC vials with septa caps
-
Volumetric flasks and pipettes
2. Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase for chromatographic separation (e.g., a gradient of water and acetonitrile). Degas the mobile phase by sonication or helium sparging.[6]
-
Stock Solution Preparation (Time = 0):
-
Inside a glove box or under a stream of inert gas, accurately weigh this compound.
-
Dissolve it in the chosen test solvent to a known concentration (e.g., 1 mg/mL).
-
Immediately take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it. This is your T=0 reference measurement.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into several amber HPLC vials, flushing each vial with inert gas before sealing.
-
Store these vials under the desired test conditions (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours; 1 week), remove one vial from storage.
-
Allow the vial to equilibrate to room temperature before opening.
-
Dilute an aliquot to the same concentration as the T=0 sample and analyze by HPLC under the same conditions.
-
-
Data Analysis:
-
For each time point, calculate the percentage of DME remaining relative to the T=0 sample using the peak area from the chromatogram.
-
Plot the percentage of DME remaining versus time to determine the degradation rate.
-
Visualizations
Diagrams of Experimental and Logical Workflows
Caption: Key environmental factors that negatively impact the stability of this compound in solution.
Caption: A typical experimental workflow for conducting a time-course stability analysis of this compound.
References
- 1. trans-Dehydromatricaria ester | C11H8O2 | CID 5281146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC/UV analysis of polyacetylenes, phenylpropanoid and pyrrolidine alkaloids in medicinally used Codonopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Qualitative and quantitative determination of polyacetylenes in different Bupleurum species by high performance liquid chromatography with diode array detector and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Polyacetylene Extraction from Asteraceae
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimal extraction of polyacetylenes from plants of the Asteraceae family.
Frequently Asked Questions (FAQs)
Q1: What are polyacetylenes and why are they significant in the Asteraceae family?
Polyacetylenes are a class of naturally occurring compounds characterized by the presence of two or more triple bonds in their molecular structure.[1] They are derived from fatty acids and are particularly abundant in the Asteraceae, Apiaceae, and Araliaceae plant families.[2] Within Asteraceae, over 1,100 different polyacetylenes have been identified.[2][3] These compounds are of significant interest due to their wide range of biological activities, including cytotoxic, anti-inflammatory, antibacterial, and antifungal properties, making them promising candidates for drug development.[4]
Q2: Which solvents are most effective for extracting polyacetylenes?
The choice of solvent is critical for optimizing the extraction of polyacetylenes, which are generally lipophilic (fat-soluble) compounds.
-
Acetone (B3395972): Often recommended due to its lower polarity and high selectivity for non-polar compounds, which can result in a purer extract of lipophilic substances like polyacetylenes.[1][5]
-
n-Hexane: A non-polar solvent effectively used in the bioassay-guided fractionation of Echinacea pallida roots to isolate cytotoxic polyacetylenes.[6][7]
-
Ethanol (B145695) and Methanol (B129727): These polar solvents are also used, sometimes in aqueous mixtures (e.g., 95% ethanol), but may co-extract a wider range of compounds.[8][9] Methanol is noted for its high solvent strength but requires safety precautions due to its toxicity and volatility.[1]
-
Ethyl Acetate (B1210297): A solvent of intermediate polarity used for extracting polyacetylenes from various plant materials, including callus cultures.[10]
Careful selection based on the specific polyacetylene and plant matrix is crucial for maximizing yield and purity.[5]
Q3: What are the major factors influencing extraction efficiency?
Several factors beyond solvent choice can significantly impact the efficiency of polyacetylene extraction:
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermally unstable polyacetylenes.[11][12] Methods like supercritical fluid extraction (SFE) operate at milder temperatures (e.g., 40-45°C) to preserve these compounds.[13]
-
Light and Air: Polyacetylenes are highly sensitive to light and air, which can cause oxidation and degradation, leading to a loss of bioactivity and a change in the extract's color.[11][14] All extraction and handling steps should be performed in the dark or under amber light and, if possible, under an inert atmosphere (e.g., nitrogen or argon).
-
Extraction Method: The technique employed plays a vital role. Microwave-assisted extraction (MAE) has been shown to be an effective approach for extracting polyacetylenes from Artemisia species.[4] Supercritical fluid extraction (SFE) is a "green" alternative that offers high selectivity for lipophilic compounds.[13][15]
Q4: How can I prevent the degradation of polyacetylenes during and after extraction?
Due to their inherent instability, preventing the degradation of polyacetylenes is paramount.
-
Inert Atmosphere: Handle all samples, extracts, and isolated compounds under an inert atmosphere (nitrogen or argon) to prevent oxidation.[14]
-
Light Protection: Use amber glassware or cover equipment with aluminum foil to protect samples from light-induced degradation.
-
Low Temperature: Perform extraction at room temperature or below whenever possible.[2] Store extracts and purified compounds at low temperatures, typically -20°C or -80°C, to maintain their stability.[16]
-
Avoid Contaminants: Ensure all solvents are high-purity and free from peroxides or other reactive impurities that could degrade the polyacetylenes.
Q5: What are the recommended methods for storing polyacetylene extracts?
Proper storage is essential for preserving the integrity of polyacetylene-rich extracts for future analysis.
-
Solvent Storage: For short-term storage, keep the extract dissolved in a suitable solvent (e.g., ethanol, acetone) in a sealed, airtight vial under an inert atmosphere.[16]
-
Freezing: For long-term stability, store the extracts at -20°C or, preferably, -80°C.[16]
-
Drying: Alternatively, the solvent can be removed under a stream of nitrogen, and the dried extract can be stored under an inert atmosphere at low temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and handling of polyacetylenes.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Yield of Polyacetylenes | 1. Inappropriate Solvent: The solvent may not have the correct polarity to efficiently extract the target polyacetylenes. 2. Degradation: The compounds may have degraded due to exposure to light, heat, or oxygen during the process.[11] 3. Insufficient Extraction Time/Agitation: The contact time between the solvent and plant material was too short. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., n-hexane, ethyl acetate, acetone, ethanol).[5] 2. Control Conditions: Work under dim or amber light, maintain low temperatures, and use an inert atmosphere.[2][14] 3. Modify Protocol: Increase extraction time or use methods like sonication or MAE to improve efficiency.[4][10] |
| Extract Discoloration (e.g., darkening) | 1. Oxidation: Exposure to air has caused the polyacetylene backbone to oxidize.[11][14] 2. Polymerization: Unstable polyacetylenes can polymerize, leading to insoluble, dark-colored materials. | 1. Strict Inert Atmosphere: Immediately transfer the sample to a glove box or use Schlenk line techniques for all subsequent steps.[14] 2. Fresh Samples: Use freshly prepared extracts for experiments whenever possible to minimize degradation over time. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of polyacetylenes can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can affect outcomes. 3. Degradation During Storage: Older extracts may have lower concentrations of active compounds than fresh ones. | 1. Standardize Material: Use plant material from a single, well-characterized source and batch. 2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and documented for each batch. 3. Analyze Freshly: Prepare and analyze extracts within a short, consistent timeframe. |
| Co-extraction of Interfering Compounds | 1. Low Solvent Selectivity: Using broad-spectrum solvents like methanol or ethanol can extract a wide variety of compounds (phenolics, flavonoids, etc.).[1] 2. Presence of Pigments: Compounds like chlorophylls (B1240455) and carotenoids are often co-extracted. | 1. Use Selective Solvents: Employ less polar solvents like n-hexane or acetone for higher selectivity towards lipophilic polyacetylenes.[1][6] 2. Liquid-Liquid Partitioning: Perform a subsequent liquid-liquid extraction to separate compounds based on their polarity. For example, partition an ethanolic extract with petroleum ether.[8] 3. Purification: Use chromatographic techniques like column chromatography or preparative HPLC for purification.[8][16] |
Experimental Protocols
Protocol 1: General Solvent Extraction for Polyacetylenes from Bidens pilosa
This protocol is adapted from methodologies used for extracting polyacetylenes from the roots of Bidens pilosa.[8]
Materials:
-
Dried and pulverized root material of Bidens pilosa
-
95% Ethanol
-
Petroleum ether
-
Ethyl acetate
-
n-Butanol
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Methodology:
-
Maceration: Macerate the pulverized root material in 95% ethanol (e.g., 1:10 solid-to-solvent ratio) at room temperature. Repeat the extraction three times, each for a duration of 7 days, to ensure exhaustive extraction.[8]
-
Filtration and Concentration: Combine the ethanol extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Liquid-Liquid Partitioning: Resuspend the concentrated crude extract in water and perform sequential partitioning in a separatory funnel with solvents of increasing polarity.
-
First, partition against petroleum ether to extract non-polar compounds, including many polyacetylenes.
-
Next, partition the remaining aqueous layer against ethyl acetate.
-
Finally, partition against n-butanol.
-
-
Final Concentration and Storage: Collect each solvent fraction separately. Concentrate each fraction under reduced pressure. The petroleum ether and ethyl acetate fractions are typically rich in polyacetylenes.[8] Store the dried extracts at -20°C under an inert atmosphere.
Protocol 2: Supercritical Fluid Extraction (SFE) of Polyacetylenes from Echinacea pallida
This protocol is based on a "green" method developed for obtaining extracts rich in polyacetylenes and polyenes from Echinacea pallida roots.[13]
Materials:
-
Dried and ground roots of Echinacea pallida
-
Supercritical Fluid Extraction (SFE) system
-
Supercritical grade CO₂
-
HPLC for analysis
Methodology:
-
SFE System Setup: Load the ground E. pallida root material into the extraction vessel of the SFE system.
-
Extraction Parameters: Set the SFE parameters as follows:
-
Extraction Cycle: Perform the extraction for a total of 1 hour, consisting of a 15-minute static phase (no CO₂ flow) followed by a 45-minute dynamic phase (with CO₂ flow).[13]
-
Collection: Collect the extract from the separator vessel. The resulting extract will be a lipophilic fraction highly enriched in polyacetylenes.
-
Analysis: Dissolve a known quantity of the extract in a suitable solvent (e.g., acetonitrile) for quantification via HPLC-UV/DAD or HPLC-MS.[13] This method has been shown to yield a highly selective extract of non-oxidized lipophilic compounds.[13]
Quantitative Data Summary
Table 1: Comparison of Extraction Solvents and Yields for Polyacetylenes from Asteraceae Species
| Plant Species | Plant Part | Extraction Solvent | Compound(s) | Yield (% of dry/fresh weight) | Reference |
| Arctium lappa | Roots | Acetone | Sulfur-containing acetylenes | 0.003% - 0.3% | [1][17] |
| Echinacea pallida | Roots | n-Hexane | Hydroxylated & dicarbonylic polyacetylenes | Not specified, used for isolation | [6] |
| Bidens pilosa | Flowers | Methanol | Total Phenolics (as proxy) | ~40.4% (crude extract) | [18] |
| Bidens pilosa | Flowers | Ethyl Acetate | Total Phenolics (as proxy) | Fraction from methanol extract | [18] |
Table 2: Comparison of Different Extraction Methods for Polyacetylenes
| Plant Species | Plant Part | Extraction Method | Key Parameters | Overall Yield (% w/w) | Selectivity/Notes | Reference |
| Echinacea pallida | Roots | Supercritical Fluid Extraction (SFE) | 40-45°C, 90 bar CO₂, 1 hr | 1.18 - 1.21% | High selectivity for non-oxidized lipophilic compounds. | [13] |
| Artemisia halodendron | Various | Microwave-Assisted Extraction (MAE) | Not specified | Not specified | Found to be the best approach compared to others for isolating nematicidal polyacetylenes. | [4] |
| Bidens pilosa | Roots | Maceration & Partitioning | 95% Ethanol, 3 x 7 days | Not specified | A classic, exhaustive extraction method followed by fractionation. | [8] |
Visual Guides and Pathways
Caption: General workflow for polyacetylene extraction and analysis.
Caption: Troubleshooting decision tree for low polyacetylene yield.
Caption: Simplified biosynthetic pathway of polyacetylenes.
References
- 1. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and structure elucidation of cytotoxic polyacetylenes and polyenes from Echinacea pallida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyacetylene Isomers Isolated from Bidens pilosa L. Suppress the Metastasis of Gastric Cancer Cells by Inhibiting Wnt/β-Catenin and Hippo/YAP Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 11. Polyacetylene - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. A new method based on supercritical fluid extraction for polyacetylenes and polyenes from Echinacea pallida (Nutt.) Nutt. roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Purification of Dehydromatricaria ester from crude plant extracts.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Dehydromatricaria ester from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to purify?
This compound is a naturally occurring polyacetylene, a class of compounds known for their bioactivity. Its purification can be challenging due to its potential instability and the presence of numerous other structurally similar compounds in crude plant extracts. Polyacetylenes can be sensitive to light, heat, and pH changes, which can lead to degradation or isomerization during the purification process.
Q2: What are the recommended initial steps for extracting this compound from plant material?
A common starting point is solvent extraction of dried and powdered plant material. The choice of solvent is crucial and often depends on the specific plant matrix. Methanol (B129727) is frequently used for exhaustive extraction.[1] For less polar compounds like this compound, solvents such as ethyl acetate (B1210297) or n-hexane may also be effective. Following initial extraction, a liquid-liquid partitioning step can be employed to separate compounds based on their polarity. For instance, partitioning a methanol extract between water and a non-polar solvent like hexane (B92381) can help remove highly polar or non-polar impurities.
Q3: Which chromatographic techniques are most suitable for purifying this compound?
A combination of chromatographic techniques is typically necessary for successful purification.
-
Column Chromatography: This is an essential step for initial fractionation of the crude extract. Silica (B1680970) gel is a common stationary phase for separating compounds of varying polarities.[2] A step-gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often effective.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for final purification and for obtaining high-purity this compound.[3] Reversed-phase HPLC with a C18 column is commonly used, where a mobile phase of methanol and water or acetonitrile (B52724) and water is employed in a gradient elution.[4] UV detection is suitable for monitoring the separation of polyacetylenes, which typically have strong UV absorbance.[3]
Q4: How can I monitor the purification process effectively?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography. By spotting fractions on a TLC plate and developing it in an appropriate solvent system, you can visualize the separation of different compounds and identify the fractions containing the target compound. For HPLC, a UV detector allows for real-time monitoring of the eluting compounds.
Q5: What are the key considerations for maintaining the stability of this compound during purification?
Given the potential instability of polyacetylenes, certain precautions are necessary:
-
Light Protection: Perform all purification steps in low light or using amber-colored glassware to prevent photo-degradation.
-
Temperature Control: Avoid high temperatures. Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath set to 30-40°C).
-
pH Control: Esters can be susceptible to hydrolysis under acidic or basic conditions.[5][6] It is advisable to work with neutral pH conditions whenever possible. If acidic or basic reagents are used, they should be neutralized and removed promptly.
-
Inert Atmosphere: For highly sensitive compounds, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. A final flush with a more polar solvent like methanol may be necessary. |
| The compound may have degraded on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel. | |
| Poor separation of compounds | The solvent system is not optimized. | Run preliminary TLC experiments with various solvent systems to find the one that provides the best separation (ideally, a ΔRf of at least 0.2 between the target compound and impurities). |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. Slurry packing is often recommended. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude extract in the minimum amount of the initial mobile phase solvent before loading it onto the column. | |
| Cracking of the silica bed | The column ran dry. | Never let the solvent level drop below the top of the silica gel. |
| Heat generated from the interaction of polar solvents with dry silica. | Use a slurry packing method to dissipate heat. |
HPLC Purification Issues
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | Interaction of the analyte with active silanol (B1196071) groups on the column. | Use a column with end-capping. Adjust the mobile phase pH to suppress the ionization of the analyte. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Split Peaks | Clogged frit at the column inlet. | Replace the inlet frit. Use a guard column to protect the analytical column. |
| Column void or channeling. | Replace the column. | |
| Fluctuating Baseline | Air bubbles in the system. | Degas the mobile phase thoroughly. Purge the pump. |
| Contaminated mobile phase or detector cell. | Use high-purity solvents and filter them before use. Flush the detector cell. | |
| Changes in Retention Time | Inconsistent mobile phase composition. | Prepare fresh mobile phase accurately. If using a gradient, ensure the pump is mixing correctly. |
| Column degradation. | Use a guard column. Operate within the recommended pH and temperature range for the column. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
General Protocol for Extraction and Initial Fractionation
-
Extraction:
-
Air-dry and grind the plant material to a fine powder.
-
Extract the powder with methanol (e.g., 3 x 10 L for 1 kg of plant material) at room temperature for 48 hours for each extraction.[7]
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude residue.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude residue in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform successive extractions with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
-
The methanol/water phase containing the more polar compounds, including this compound, can then be further partitioned with a solvent of intermediate polarity, such as ethyl acetate, to isolate a fraction enriched in the target compound.
-
General Protocol for Column Chromatography
-
Preparation:
-
Choose an appropriate column size based on the amount of extract to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
-
Sample Loading:
-
Dissolve the dried extract fraction in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the initial non-polar solvent.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate in hexane). A typical gradient might be: 100% Hexane -> 95:5 Hexane:EtOAc -> 90:10 -> 80:20, and so on.
-
Collect fractions of a consistent volume.
-
-
Monitoring:
-
Monitor the collected fractions by TLC to identify those containing this compound.
-
Combine the fractions that show a pure spot corresponding to the target compound.
-
General Protocol for HPLC Purification
-
System Preparation:
-
Use a reversed-phase C18 column.
-
Prepare the mobile phases (e.g., Solvent A: Water; Solvent B: Methanol or Acetonitrile) using HPLC-grade solvents and filter them through a 0.45 µm membrane.
-
Degas the mobile phases thoroughly.
-
-
Method Development:
-
Start with a broad gradient (e.g., 5% to 100% B over 30 minutes) to determine the approximate retention time of this compound.
-
Optimize the gradient around the retention time of the target compound to achieve the best separation from impurities.
-
-
Purification:
-
Dissolve the partially purified sample from column chromatography in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample and collect the fraction corresponding to the peak of this compound.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction under reduced pressure at a low temperature.
-
Confirm the purity of the final product using analytical HPLC and its identity using spectroscopic methods such as NMR and Mass Spectrometry.
-
Data Presentation
Table 1: Typical Solvent Systems for Chromatography of Polyacetylenes
| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (gradient) | Initial fractionation of crude extract. |
| Dichloromethane / Methanol (gradient) | For more polar polyacetylenes. | ||
| Reversed-Phase HPLC | C18 | Water / Methanol (gradient) | High-resolution separation and final purification.[4] |
| Water / Acetonitrile (gradient) | Alternative mobile phase for reversed-phase HPLC. |
Table 2: General Troubleshooting Summary for Purification
| Issue | Key Area to Investigate | Recommended Action |
| Low Yield | Degradation of the compound | Minimize exposure to light and heat; maintain neutral pH. |
| Incomplete extraction | Use a more exhaustive extraction method or a different solvent. | |
| Poor recovery from chromatography | Optimize mobile phase and check for irreversible adsorption on the stationary phase. | |
| Impure Final Product | Co-eluting impurities | Optimize the chromatographic gradient/solvent system for better resolution. |
| Sample overload | Reduce the amount of sample loaded onto the column. | |
| Contamination | Use clean glassware and high-purity solvents. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 5. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
Troubleshooting false positives in Dehydromatricaria ester bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Dehydromatricaria ester and related polyacetylene compounds. Our aim is to help you identify and resolve common issues, particularly the occurrence of false positives in your bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound sample shows activity in a fluorescence-based assay, but I suspect a false positive. What are the common causes and how can I troubleshoot this?
Answer:
False positives in fluorescence-based assays are a common challenge when screening natural products like this compound. The primary causes are compound autofluorescence and interference with the assay's optical properties.
Troubleshooting Guide:
-
Assess Compound Autofluorescence:
-
Control Experiment: Prepare a sample of this compound in the assay buffer without the fluorescent probe or biological target.
-
Measurement: Read the fluorescence of this control sample at the same excitation and emission wavelengths used in your assay.
-
Interpretation: A significant signal in this control indicates that the compound itself is fluorescent and is likely the source of the false positive.
-
-
Check for Fluorescence Quenching or Enhancement:
-
Control Experiment: Run the assay with a known fluorescent probe and your compound.
-
Interpretation: A decrease or unexpected increase in the fluorescence signal compared to the probe alone may indicate quenching or enhancement effects.
-
-
Spectral Shift Analysis:
-
Experiment: Measure the excitation and emission spectra of this compound.
-
Analysis: Compare these spectra with those of your assay's fluorophore. Significant overlap suggests a high potential for interference.[1]
-
Workflow for Troubleshooting Autofluorescence:
Figure 1: Workflow for identifying autofluorescence as a source of false positives.
FAQ 2: I'm observing high cytotoxicity in my cell-based assay at concentrations where I expect to see specific bioactivity. Could this be a false positive, and how should I proceed?
Answer:
Yes, high cytotoxicity can lead to misleading results that can be misinterpreted as specific bioactivity, particularly in assays where a decrease in cell viability is the readout (e.g., some anticancer assays). It's crucial to distinguish between targeted anticancer effects and general cytotoxicity.
Troubleshooting Guide:
-
Determine the Cytotoxic Concentration Range:
-
Experiment: Perform a dose-response curve of this compound on your cells using a simple viability assay like MTT or trypan blue exclusion.
-
Analysis: Determine the concentration at which you observe significant cell death (e.g., the IC50 for cytotoxicity).
-
-
Separate Cytotoxicity from Specific Activity:
-
Assay Window: Ensure that the concentrations used to test for specific bioactivities (e.g., anti-inflammatory, enzyme inhibition) are well below the cytotoxic concentrations.
-
Counter-Screening: Use a counter-screen with a cell line that should not be affected by the specific mechanism you are investigating. If you see similar levels of cell death, the effect is likely general cytotoxicity.
-
-
Consider the Assay Principle:
-
In assays where cytotoxicity could be misinterpreted as a positive result (e.g., some antiviral or antagonistic assays), it is essential to run a parallel cytotoxicity assay.[2]
-
Logical Flow for Differentiating Cytotoxicity from Specific Activity:
Figure 2: Logic for distinguishing specific bioactivity from general cytotoxicity.
FAQ 3: My results are inconsistent across experiments. Could the stability of this compound be an issue?
Answer:
Yes, polyacetylenes, including esters like this compound, can be unstable.[3][4] Degradation in your assay medium can lead to a loss of activity or the formation of new compounds with different bioactivities, causing inconsistent results.
Troubleshooting Guide:
-
Assess Compound Stability in Assay Medium:
-
Experiment: Incubate this compound in your complete assay medium for the duration of your experiment. Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of remaining parent compound and identify any major degradation products.
-
-
Mitigation Strategies:
-
Reduce Incubation Time: If degradation is observed, try to shorten the assay incubation time.
-
Control pH and Temperature: Ensure that the pH and temperature of your assay conditions are stable and not contributing to hydrolysis of the ester.
-
Freshly Prepare Solutions: Always prepare solutions of this compound immediately before use.
-
Signaling Pathway of Potential Ester Hydrolysis:
Esters can be hydrolyzed under aqueous conditions, a reaction that can be catalyzed by acids, bases, or enzymes (esterases) present in cell culture media or cell lysates.
Figure 3: Simplified pathway of ester hydrolysis.
Quantitative Data Summary
The following table summarizes publicly available data on the bioactivity of this compound and related polyacetylenes to provide a reference for expected concentration ranges. Note that specific values can be highly dependent on the assay system and cell line used.
| Compound/Extract | Bioassay Type | Target/Organism | Effective Concentration / IC50 | Reference |
| Polyacetylene Isomer 1 (from Bidens pilosa) | Anticancer (Cytotoxicity) | HGC-27 (gastric cancer) | IC50: 52.83 µM | [5] |
| Polyacetylene Isomer 1 (from Bidens pilosa) | Anticancer (Migration) | HGC-27 (gastric cancer) | Significant inhibition at 6.25-25 µM | [5] |
| Polyacetylene from Bidens pilosa | Anti-angiogenic | HUVEC | Inhibition at 2.5 µg/mL | [6] |
| Falcarinol-type polyacetylenes | Antifungal | Various fungi | 20-200 µg/mL | [4] |
Key Experimental Protocols
Protocol 1: General Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Methodology:
-
Preparation of Inoculum: Culture the microbial strain overnight and then dilute it to achieve a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).[7]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in a 96-well plate using the appropriate growth medium. The final solvent concentration should be kept low (typically ≤1%) to avoid solvent toxicity.
-
Inoculation: Add the standardized microbial inoculum to each well of the 96-well plate.
-
Controls:
-
Positive Control: Wells with medium and inoculum only (to show microbial growth).
-
Negative Control: Wells with medium only (to check for contamination).
-
Solvent Control: Wells with medium, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity and is a common method for assessing cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Bioactive Compounds, Antioxidant Capacity, and Anti-Inflammatory Effects of Lipophilic and Hydrophilic Extracts of the Pericarp of Passiflora tripartita var. mollissima at Two Stages of Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyacetylene Isomers Isolated from Bidens pilosa L. Suppress the Metastasis of Gastric Cancer Cells by Inhibiting Wnt/β-Catenin and Hippo/YAP Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel polyacetylene significantly inhibits angiogenesis and promotes apoptosis in human endothelial cells through activation of the CDK inhibitors and caspase-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Interference of Dehydromatricaria Ester in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Dehydromatricaria ester (DME) in enzymatic assays.
Introduction to this compound Interference
This compound (DME) is a naturally occurring polyacetylene, a class of compounds known for their chemical reactivity.[1][2][3][4] Its highly unsaturated structure, containing multiple triple and double bonds, presents a potential for non-specific interactions in biological assays. While direct studies on DME's interference are limited, its chemical properties suggest several plausible mechanisms by which it could affect enzymatic assay results, leading to false positives or negatives.
This guide will walk you through identifying and mitigating common types of assay interference that may be caused by DME.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my enzymatic assay?
This compound is a methyl dec-2-ene-4,6,8-triynoate.[1][2] Its structure contains a conjugated system of double and triple bonds, making it an electrophilic molecule. This reactivity can lead to several types of assay interference:
-
Covalent Modification: DME may react with nucleophilic residues (like cysteine) on the enzyme or other proteins in the assay, leading to irreversible inhibition.
-
Redox Activity: The unsaturated nature of DME may allow it to participate in redox reactions, potentially generating reactive oxygen species (ROS) that can damage the enzyme.
-
Compound Aggregation: At certain concentrations, DME might form aggregates that can sequester the enzyme, leading to non-specific inhibition.
-
Optical Interference: Although less common for this type of molecule, it's possible for DME or its derivatives formed during the assay to absorb light at the detection wavelength, leading to inaccurate readings.
Q2: My positive control inhibitor shows a consistent IC50, but I get variable results with this compound. What could be the issue?
Inconsistent results with DME, as opposed to a well-behaved inhibitor, often point towards non-specific assay interference. The variability could be due to:
-
Time-Dependent Inhibition: If DME is reacting covalently with your enzyme, the degree of inhibition will depend on the pre-incubation time.
-
Aggregation: The formation of DME aggregates can be highly dependent on factors like buffer composition, concentration, and incubation time, leading to poor reproducibility.
-
Assay Component Reactivity: DME might be reacting with other components in your assay buffer, such as reducing agents or buffer species, leading to unpredictable effects.
Q3: How can I determine if this compound is forming aggregates in my assay?
A common method to test for compound aggregation is to perform the assay in the presence and absence of a non-ionic detergent, such as Triton X-100.[5][6][7] Aggregates are often disrupted by detergents. If the inhibitory activity of DME is significantly reduced in the presence of the detergent, it is likely due to aggregation.
Q4: What is an IC50 shift assay and how can it help identify reactive compounds like this compound?
An IC50 shift assay is used to determine if a compound's inhibitory effect is time-dependent, often indicating covalent modification or the formation of a reactive metabolite.[8][9][10][11] The IC50 of the compound is determined with and without a pre-incubation period with the enzyme. A significant decrease in the IC50 value after pre-incubation suggests time-dependent inhibition. For suspected thiol-reactive compounds like DME, including a high concentration of a reducing agent like Dithiothreitol (DTT) during the pre-incubation can also cause a shift in IC50 if the compound reacts with DTT instead of the enzyme.[12]
Troubleshooting Guides
Problem 1: Apparent Inhibition by this compound is Not Reproducible
-
Possible Cause: Compound aggregation or time-dependent inhibition.
-
Troubleshooting Workflow:
Problem 2: this compound Shows Potent Inhibition in a Thiol-Containing Assay
-
Possible Cause: Covalent reaction with cysteine residues on the enzyme or reaction with thiol-containing reagents in the assay buffer.
-
Troubleshooting Workflow:
Troubleshooting workflow for suspected thiol reactivity.
Data Presentation: Interpreting Troubleshooting Experiments
The following tables provide hypothetical data to illustrate the expected outcomes of the troubleshooting experiments.
Table 1: Effect of Triton X-100 on the IC50 of this compound
Compound Assay Condition IC50 (µM) Fold Shift Interpretation This compound Standard Buffer 2.5 - Apparent Inhibition This compound + 0.01% Triton X-100 55 22 Aggregation-based inhibition Control Inhibitor Standard Buffer 0.5 - True Inhibition Control Inhibitor + 0.01% Triton X-100 0.6 1.2 No aggregation
Table 2: IC50 Shift Assay for this compound
Compound Pre-incubation Time IC50 (µM) Fold Shift Interpretation This compound 0 min 15 - Initial Inhibition This compound 30 min 1.2 12.5 Time-dependent inhibition Control Inhibitor 0 min 0.5 - Reversible Inhibition Control Inhibitor 30 min 0.55 1.1 No time-dependence
Table 3: Effect of DTT on the IC50 of this compound
Compound Assay Condition IC50 (µM) Fold Shift Interpretation This compound Standard Buffer 5.0 - Apparent Inhibition This compound + 1 mM DTT > 100 > 20 Thiol-reactive compound Control Inhibitor Standard Buffer 0.5 - True Inhibition Control Inhibitor + 1 mM DTT 0.5 1.0 Not thiol-reactive
Experimental Protocols
Protocol 1: Detergent Test for Compound Aggregation
-
Prepare Reagents:
-
Assay Buffer: Prepare your standard assay buffer.
-
Detergent Buffer: Prepare your standard assay buffer containing 0.02% (v/v) Triton X-100. This will give a final concentration of 0.01% in the assay.
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Assay Setup (96-well plate):
-
Add your enzyme and other assay components to wells containing either Assay Buffer or Detergent Buffer.
-
Add the DME dilutions to the appropriate wells (final DMSO concentration should be kept constant, typically ≤ 1%).
-
Include no-enzyme and no-inhibitor controls.
-
Incubation and Reaction Initiation:
-
Pre-incubate the plate for 15 minutes at the assay temperature.
-
Initiate the reaction by adding the substrate.
-
Data Acquisition and Analysis:
-
Measure the reaction progress using a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each DME concentration in both buffer conditions.
-
Determine the IC50 values and compare the fold shift. A significant increase in IC50 in the presence of Triton X-100 suggests aggregation.
[5]
Protocol 2: IC50 Shift Assay for Time-Dependent Inhibition
-
Prepare Reagents:
-
Prepare your standard assay buffer and serial dilutions of this compound.
-
Assay Setup (Two 96-well plates):
-
Plate 1 (No Pre-incubation): Add assay buffer, DME dilutions, and substrate to the wells. Initiate the reaction by adding the enzyme.
-
Plate 2 (With Pre-incubation): Add assay buffer, DME dilutions, and enzyme to the wells. Pre-incubate for 30 minutes at the assay temperature. Initiate the reaction by adding the substrate.
-
Data Acquisition and Analysis:
Protocol 3: Thiol Reactivity Test
-
Prepare Reagents:
-
Assay Buffer: Your standard assay buffer.
-
DTT Buffer: Your standard assay buffer containing 2 mM DTT (for a final concentration of 1 mM).
-
Prepare serial dilutions of this compound.
-
Assay Setup (96-well plate):
-
Set up the assay as described in Protocol 1, but using the Assay Buffer and DTT Buffer.
-
Data Acquisition and Analysis:
-
Measure the reaction progress and calculate the IC50 values for both conditions.
-
A significant increase in the IC50 in the presence of DTT suggests that DME is reacting with the thiol group of DTT.
[12]
Visualization of Potential Interference Pathway
The following diagram illustrates a hypothetical signaling pathway where a kinase is the target enzyme. This compound is shown to potentially interfere at multiple points, representing the non-specific nature of its inhibitory action.
Hypothetical signaling pathway showing potential interference points for DME.
References
- 1. trans-Dehydromatricaria ester | C11H8O2 | CID 5281146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sci-toys.com [sci-toys.com]
- 3. dehydromatricaria methyl ester | 7329-73-9 [chemicalbook.com]
- 4. DEHYDROMATRICARIAESTER [chemicalbook.com]
- 5. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibisci.com [ibisci.com]
- 7. researchgate.net [researchgate.net]
- 8. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 9. enamine.net [enamine.net]
- 10. evotec.com [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Figure 2: [Illustrated effect of DTT on...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Dehydromatricaria Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Dehydromatricaria ester and its derivatives. The information is presented in a question-and-answer format to offer direct and actionable solutions for scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and its derivatives?
A1: The synthesis of this compound, chemically known as methyl (E)-dec-2-en-4,6,8-triynoate, and its derivatives primarily relies on palladium-copper catalyzed cross-coupling reactions. The two most common and effective methods for constructing the characteristic enyne and polyyne structures are the Sonogashira coupling and the Cadiot-Chodkiewicz coupling.[1][2]
-
Sonogashira Coupling: This reaction is typically used to form the C-C bond between a vinyl halide and a terminal alkyne, creating the enyne moiety of the molecule.[3] It utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[1]
-
Cadiot-Chodkiewicz Coupling: This method is employed for the coupling of a terminal alkyne with a haloalkyne, which is essential for extending the polyyne chain.[2] This reaction is catalyzed by a copper(I) salt in the presence of an amine base.[4]
Q2: What are the main challenges when scaling up the synthesis of this compound derivatives?
A2: Scaling up the synthesis of polyacetylenic compounds like this compound presents several challenges:
-
Instability of Polyynes: Long polyyne chains are inherently unstable and can be sensitive to heat, light, and oxygen, potentially leading to decomposition or polymerization.[5] This instability requires careful control of reaction conditions and purification procedures.
-
Side Reactions: The most common side reaction is the homocoupling of terminal alkynes (Glaser coupling), which leads to the formation of undesired symmetric diynes.[2] This reduces the yield of the desired cross-coupled product and complicates purification.
-
Catalyst Deactivation: The palladium and copper catalysts can deactivate during the reaction, especially at larger scales, leading to incomplete conversion and lower yields.
-
Purification: The separation of the desired product from starting materials, homocoupled byproducts, and catalyst residues can be challenging due to the similar polarities of these compounds.
-
Safety: The handling of potentially unstable polyacetylenic compounds and pyrophoric reagents (if used) requires stringent safety protocols, especially at larger scales.
Q3: How can the stability of this compound and its intermediates be improved during synthesis and storage?
A3: The stability of polyynes is a critical concern. Here are some strategies to enhance stability:
-
Inert Atmosphere: All reactions and handling of polyacetylenic compounds should be performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Low Temperatures: Running reactions at lower temperatures and storing intermediates and the final product at low temperatures (e.g., in a freezer) can significantly reduce decomposition.
-
Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen, which can promote side reactions and degradation.
-
Prompt Use: It is often advisable to use the synthesized polyynes in the subsequent step as soon as possible to avoid degradation upon storage.
Troubleshooting Guides
Issue 1: Low Yield in Sonogashira Coupling for Enyne Formation
Symptoms:
-
Low conversion of the vinyl halide starting material.
-
Formation of significant amounts of homocoupled alkyne byproduct.
-
Decomposition of starting materials or product.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use fresh palladium and copper(I) catalysts. Ensure proper storage of catalysts under an inert atmosphere. Consider using a more active palladium precatalyst or ligand. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Inappropriate Base | Ensure the amine base (e.g., triethylamine (B128534), diisopropylamine) is dry and used in sufficient excess (typically 2-3 equivalents). |
| Suboptimal Temperature | While some Sonogashira reactions proceed at room temperature, heating may be required for less reactive substrates. However, excessive heat can lead to catalyst decomposition and side reactions. Optimize the temperature for your specific substrates. |
| Ligand Issues | The choice of phosphine (B1218219) ligand for the palladium catalyst can be crucial. For challenging couplings, consider screening different ligands to improve catalyst stability and activity. |
Issue 2: Excessive Homocoupling in Cadiot-Chodkiewicz Coupling
Symptoms:
-
Major byproduct observed corresponds to the dimer of the terminal alkyne starting material.
-
Reduced yield of the desired unsymmetrical diyne.
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | As with Sonogashira coupling, rigorous exclusion of oxygen is critical to suppress Glaser homocoupling. |
| High Concentration of Terminal Alkyne | Add the terminal alkyne slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction. |
| Inappropriate Copper Salt Concentration | While catalytic copper is required, an excessively high concentration can promote homocoupling. Optimize the loading of the copper(I) salt. |
| Base Strength and Concentration | The choice and amount of amine base can influence the rate of homocoupling. An optimal balance needs to be found for the specific substrates. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
Co-elution of the product with starting materials or byproducts during column chromatography.
-
Presence of residual metal catalysts in the final product.
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Compounds | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). Recrystallization can be an effective purification method if the product is a solid. |
| Residual Metals | After the reaction, wash the organic phase with an aqueous solution of a chelating agent like ammonium (B1175870) chloride or EDTA to remove copper salts. Passing the crude product through a plug of silica gel or activated carbon can help remove residual palladium. |
| Product Instability on Silica Gel | Polyacetylenic compounds can sometimes decompose on acidic silica gel. Consider neutralizing the silica gel with a small amount of triethylamine in the eluent or using neutral alumina for chromatography. |
Experimental Protocols
A generalized experimental workflow for the synthesis of this compound derivatives is presented below. Note that specific conditions should be optimized for each derivative.
General Sonogashira Coupling Protocol:
-
To a dried flask under an inert atmosphere, add the vinyl halide (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (2-5 mol%).
-
Add a degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine, 2-3 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne (1.1-1.2 eq.) to the reaction mixture.
-
Monitor the reaction progress by TLC or GC. The reaction may require heating to proceed to completion.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Cadiot-Chodkiewicz Coupling Protocol:
-
In a flask under an inert atmosphere, dissolve the terminal alkyne (1.0 eq.) and the haloalkyne (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, THF).
-
Add an amine base (e.g., piperidine (B6355638) or an aqueous solution of an amine).
-
Add a catalytic amount of a copper(I) salt (e.g., CuCl or CuBr) and a reducing agent like hydroxylamine (B1172632) hydrochloride to maintain the copper in its +1 oxidation state.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After completion, work up the reaction by adding an aqueous solution and extracting the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by chromatography or recrystallization.
Data Presentation
Table 1: Typical Reaction Parameters for Sonogashira Coupling in Enyne Synthesis
| Parameter | Typical Range | Notes |
| Palladium Catalyst Loading | 1 - 5 mol% | Higher loading may be needed for less reactive substrates. |
| Copper(I) Co-catalyst Loading | 1 - 10 mol% | Essential for most traditional Sonogashira reactions. |
| Ligand to Palladium Ratio | 1:1 to 4:1 | Ligand choice is critical and substrate-dependent. |
| Base (Amine) | 2 - 5 equivalents | Must be anhydrous. |
| Temperature | Room Temp. to 80 °C | Dependent on the reactivity of the coupling partners. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC for completion. |
Table 2: Troubleshooting Guide for Scaling Up Polyynne Synthesis
| Problem | Observation | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete consumption of starting materials. | Inefficient mixing, poor heat transfer, catalyst deactivation. | Use mechanical stirring, control exotherms, consider slow addition of reagents, use a more robust catalyst system. |
| Product Decomposition | Darkening of the reaction mixture, formation of insoluble materials. | Overheating, presence of oxygen, prolonged reaction time. | Maintain strict temperature control, ensure a robust inert atmosphere, minimize reaction time. |
| Difficult Purification | Complex mixture of products and byproducts. | Increased side reactions at higher concentrations. | Optimize reaction conditions at a smaller scale before scaling up, consider alternative purification methods like recrystallization or distillation. |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound derivatives.
Caption: A logical troubleshooting workflow for addressing low yields in the synthesis.
References
Validation & Comparative
Validating the Antifungal Efficacy of Dehydromatricaria Ester Against Resistant Fungal Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal infections poses a significant global health threat, necessitating the exploration of novel antifungal agents. Dehydromatricaria ester (DME), a naturally occurring polyacetylene found in species of the Matricaria genus, has demonstrated promising antifungal properties. This guide provides a comparative analysis of DME's potential efficacy against resistant fungal strains, alongside detailed experimental protocols for its validation and investigation of its mechanism of action.
Comparative Analysis of Antifungal Activity
To objectively assess the antifungal potential of this compound, a comprehensive in vitro study is proposed to compare its activity against key resistant fungal pathogens with that of standard-of-care antifungal agents. The following tables summarize the expected hypothetical data from these experiments, offering a clear comparison of Minimum Inhibitory Concentrations (MICs).
Table 1: Comparative MICs (µg/mL) Against Azole-Resistant Candida albicans
| Compound | Wild-Type C. albicans (ATCC 90028) | Fluconazole-Resistant C. albicans (Clinical Isolate 1) | Fluconazole-Resistant C. albicans (Clinical Isolate 2) |
| This compound | 8 | 16 | 16 |
| Fluconazole | 1 | 128 | 256 |
| Amphotericin B | 0.5 | 0.5 | 1 |
| Caspofungin | 0.25 | 0.25 | 0.25 |
Table 2: Comparative MICs (µg/mL) Against Echinocandin-Resistant Aspergillus fumigatus
| Compound | Wild-Type A. fumigatus (ATCC 204305) | Caspofungin-Resistant A. fumigatus (Clinical Isolate 1) | Caspofungin-Resistant A. fumigatus (Clinical Isolate 2) |
| This compound | 16 | 32 | 32 |
| Caspofungin | 0.125 | 8 | 16 |
| Voriconazole | 0.5 | 0.5 | 0.5 |
| Amphotericin B | 1 | 1 | 1 |
Proposed Experimental Protocols
The following protocols outline the methodologies for generating the comparative data and elucidating the mechanism of action of this compound.
Fungal Strains and Culture Conditions
-
Test Strains:
-
Candida albicans (ATCC 90028 - Wild-Type)
-
Fluconazole-resistant Candida albicans (clinically isolated and characterized strains)
-
Aspergillus fumigatus (ATCC 204305 - Wild-Type)
-
Echinocandin-resistant Aspergillus fumigatus (clinically isolated and characterized strains)
-
-
Culture Media:
-
Candida species will be cultured on Sabouraud Dextrose Agar (B569324) (SDA) and in Sabouraud Dextrose Broth (SDB).
-
Aspergillus species will be cultured on Potato Dextrose Agar (PDA) and in RPMI-1640 medium.
-
-
Incubation: Cultures will be incubated at 35°C.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeast and M38 for filamentous fungi).
-
Preparation of Inoculum: Fungal suspensions will be prepared and adjusted to a final concentration of 0.5-2.5 x 10³ CFU/mL for Candida and 0.4-5 x 10⁴ CFU/mL for Aspergillus.
-
Drug Dilution: this compound and standard antifungal agents (Fluconazole, Amphotericin B, Caspofungin, Voriconazole) will be serially diluted in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared fungal inocula will be added to the wells containing the serially diluted compounds. The plates will be incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing: Following MIC determination, an aliquot from each well showing no visible growth will be subcultured onto drug-free agar plates.
-
Incubation: The plates will be incubated at 35°C for 48 hours.
-
MFC Determination: The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Synergy Testing (Checkerboard Assay)
To investigate potential synergistic interactions, a checkerboard microdilution assay will be performed with this compound in combination with conventional antifungal drugs. The Fractional Inhibitory Concentration Index (FICI) will be calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4.0), or antagonism (FICI > 4.0).
Mechanism of Action Studies
-
Cell Membrane Permeability Assay: Propidium iodide (PI) staining followed by flow cytometry or fluorescence microscopy will be used to assess damage to the fungal cell membrane. Increased PI uptake indicates compromised membrane integrity.
-
Ergosterol Binding Assay: A spectrophotometric method will be employed to determine if this compound binds to ergosterol, a key component of the fungal cell membrane. This will help to understand if its mechanism is similar to polyenes like Amphotericin B.
-
Reactive Oxygen Species (ROS) Production: Dihydroethidium (DHE) staining and flow cytometry will be used to measure the intracellular accumulation of ROS in fungal cells treated with this compound.
-
Mitochondrial Membrane Potential Assay: A fluorescent probe such as JC-1 will be used to assess the effect of this compound on the mitochondrial membrane potential.
Visualizing Experimental Workflows and Pathways
To facilitate a clear understanding of the proposed research, the following diagrams illustrate the key experimental workflows and a hypothetical signaling pathway for the mechanism of action of this compound.
Caption: Experimental workflow for validating the antifungal activity of this compound.
Caption: Hypothetical signaling pathway for the antifungal mechanism of this compound.
Conclusion
The presented data and protocols provide a framework for the systematic evaluation of this compound as a potential novel antifungal agent. The hypothetical results suggest that DME may be effective against resistant strains of Candida albicans and Aspergillus fumigatus, warranting further investigation. The proposed mechanism of action studies will be crucial in elucidating its cellular targets and pathways, which could pave the way for the development of a new class of antifungal drugs to combat the growing challenge of antimicrobial resistance.
A Comparative Analysis of Dehydromatricaria Ester and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally occurring compound Dehydromatricaria ester (DME) and established commercial fungicides. The objective is to present available data on their antifungal efficacy and mechanisms of action to support further research and development in the field of antifungal agents. Due to the limited publicly available data on the isolated this compound, this comparison draws upon the documented antifungal properties of its source, Matricaria species, and contrasts them with the well-defined performance of commercial fungicides.
Introduction to this compound (DME)
This compound is a polyacetylene, a class of natural compounds known for their biological activities. It is found in various plants, notably those from the Asteraceae family, such as Chamomile (Matricaria recutita).[1] While research on the specific antifungal activity of isolated DME is nascent, essential oils and extracts from Matricaria species, which contain a complex mixture of bioactive molecules including terpenoids and flavonoids, have demonstrated notable antifungal properties against a range of plant and human pathogens.[2][3][4] These findings suggest that constituent compounds like DME may contribute to this activity, marking it as a molecule of interest for novel antifungal drug discovery.[5]
Overview of Commercial Fungicides
Commercial fungicides are typically synthetic molecules classified into groups based on their specific mode of action (MoA).[6] This targeted approach allows for high efficacy but can also lead to the development of resistance in fungal populations, necessitating careful management strategies.[7] Most modern fungicides have a single-site MoA, making them effective against specific fungal groups but also susceptible to resistance.[7]
Common classes include:
-
Demethylation Inhibitors (DMIs) (e.g., Azoles): This class, which includes fungicides like Tebuconazole and Metconazole, inhibits the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[8][9]
-
Quinone Outside Inhibitors (QoIs) (e.g., Strobilurins): These fungicides, such as Trifloxystrobin, block the electron transport chain in mitochondria, thereby inhibiting cellular respiration and energy production in fungi.[10]
-
Succinate Dehydrogenase Inhibitors (SDHIs): This group also targets mitochondrial respiration but at a different site (Complex II) than QoIs.[8][10]
Data Presentation: Efficacy Comparison
Direct comparative data for this compound is limited. The following tables summarize the known efficacy of essential oils from Matricaria species and provide established Minimum Inhibitory Concentration (MIC) values for representative commercial fungicides against common fungal pathogens. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antifungal Activity of Matricaria recutita Extracts
| Fungal Species | Extract Type | Observed Effect | Reference |
| Rhizoctonia solani | Essential Oil | 62% growth inhibition | [11] |
| Fusarium solani | Essential Oil | 58% growth inhibition | [11] |
| Fusarium solani | Methanol Extract (10%) | 66% growth reduction | [4] |
| Candida albicans | Essential Oil | Demonstrated antifungal activity | [2][12] |
| Aspergillus niger | Essential Oil | Demonstrated antifungal activity | [2] |
Note: Inhibition percentages are relative to controls and do not represent MIC values. The activity is attributed to the entire essential oil, not solely to DME.
Table 2: Efficacy (MIC in µg/mL) of Commercial Fungicides Against Pathogenic Fungi
| Fungal Species | Tebuconazole (DMI) | Trifloxystrobin (QoI) | Amphotericin B (Polyene) | Reference |
| Aspergillus fumigatus | >64 | >16 | 0.20 - 1.56 | [13] |
| Aspergillus flavus | 16 | 16 | 1 - 2 | [14] |
| Aspergillus niger | >64 | >16 | 0.5 | [14] |
| Fusarium solani | >64 | >16 | 0.39 | [13] |
| Candida albicans | >64 | >16 | 0.13 - 0.25 | [13] |
| Candida krusei | >64 | >16 | 1.56 | [13] |
Note: Lower MIC values indicate higher antifungal potency. Amphotericin B, a widely used antifungal, is included for reference. Azoles and Strobilurins often show limited efficacy against certain species in vitro.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for antifungal agents are commonly determined using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar for molds). A suspension of fungal spores or conidia is prepared in a sterile saline solution and adjusted to a standardized concentration (e.g., 10⁴ to 10⁵ CFU/mL).
-
Preparation of Antifungal Agent: The test compound (e.g., this compound or a commercial fungicide) is dissolved in a suitable solvent (like DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension. Positive (medium + inoculum) and negative (medium only) controls are included. The plate is then incubated at a suitable temperature (e.g., 28-35°C) for a period of 24 to 72 hours, depending on the fungus.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.
Protocol 2: Assessment of Fungal Cell Wall Integrity
This assay helps to determine if an antifungal compound acts by disrupting the fungal cell wall.
Methodology:
-
MIC Determination with Osmotic Protectant: The standard broth microdilution assay (Protocol 1) is repeated, but with the growth medium supplemented with an osmotic stabilizer, typically 0.8 M sorbitol.[15]
-
Comparison of MICs: The MIC value obtained in the medium with sorbitol is compared to the MIC value from the standard medium.
-
Interpretation: A significant increase (e.g., four-fold or greater) in the MIC value in the presence of sorbitol suggests that the compound's mode of action involves targeting the cell wall.[15] The sorbitol osmotically stabilizes the fungal protoplasts, mitigating the effects of cell wall damage.
Visualizations: Pathways and Workflows
Mechanism of Action: Azole Fungicides
The diagram below illustrates the established mechanism of action for azole fungicides, a major class of commercial DMIs. They interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Mechanism of action for azole fungicides inhibiting ergosterol synthesis.
Experimental Workflow: Antifungal Susceptibility Testing
This workflow outlines the standard procedure for evaluating the efficacy of a potential antifungal compound.
Caption: Generalized workflow for antifungal susceptibility testing (MIC assay).
Logical Framework for Comparative Study
This diagram illustrates the logical structure used to compare a natural compound with established commercial fungicides.
Caption: Logical relationship for comparing natural vs. commercial fungicides.
References
- 1. trans-Dehydromatricaria ester | C11H8O2 | CID 5281146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chamomile (Matricaria chamomilla L.): A Review of Ethnomedicinal Use, Phytochemistry and Pharmacological Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of some natural compounds as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 7. gpnmag.com [gpnmag.com]
- 8. extensionaus.com.au [extensionaus.com.au]
- 9. News - Fungicides: types, formulations and their mechanism of action [bigpesticides.com]
- 10. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 11. curresweb.com [curresweb.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Identification and Characterization of Antifungal Compounds Using a Saccharomyces cerevisiae Reporter Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Antifungal Activities against Moulds Isolated from Dermatological Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of Dehydromatricaria ester versus other polyacetylenes.
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic properties of various polyacetylenes, with a focus on their potential as anticancer agents.
Polyacetylenes, a class of naturally occurring compounds characterized by the presence of multiple acetylene (B1199291) functional groups, have garnered significant attention in phytochemical and pharmacological research. Found in various plant families such as Apiaceae and Araliaceae, these compounds have demonstrated a range of biological activities, including potent cytotoxicity against various cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of several prominent polyacetylenes, offering valuable data for researchers exploring their therapeutic potential. While direct comparative data for Dehydromatricaria ester remains limited in publicly accessible literature, this guide presents cytotoxicity data for other structurally related and well-studied polyacetylenes to offer a broader understanding of this compound class.
Comparative Cytotoxicity of Polyacetylenes
The cytotoxic efficacy of polyacetylenes is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the IC50 values for several polyacetylenes against a variety of human cancer cell lines, providing a basis for comparing their potency.
| Polyacetylene | Cancer Cell Line | IC50 (µM) | Reference |
| Falcarinol | Caco-2 (Colon) | ~4 | [1] |
| HT-29 (Colon) | >50 (for Falcarindiol) | [1] | |
| Pancreatic Carcinoma Cells | Not specified | [1] | |
| Leukemia Cell Lines | Not specified | [1] | |
| Panaxydol | MCF-7 (Breast) | Not specified | [1] |
| (3S,10R)-tridaxin B | K562 (Leukemia) | 2.62 | [2] |
| (3S,10S)-tridaxin B | K562 (Leukemia) | 14.43 | [2] |
| Tridaxin F | K562 (Leukemia) | 17.91 | [2] |
| Compound 5 (from E. pallida) | MIA PaCa-2 (Pancreatic) | >100 (non-cancerous HEK-293) | [3] |
| COLO320 (Colon) | Significantly lower than 5-fluorouracil | [3] |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of cytotoxicity. Below are detailed methodologies for two key assays commonly employed in the evaluation of polyacetylenes.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the polyacetylene compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Formazan Solubilization: After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorophore or a luminescent signal.
Materials:
-
Caspase-3/7 assay kit (containing substrate and buffer)
-
White or black 96-well plates (depending on detection method)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the polyacetylene compounds in a 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal intensity is proportional to the caspase-3/7 activity. Compare the signals from treated cells to the untreated control to determine the fold-increase in caspase activity.
Signaling Pathways in Polyacetylene-Induced Cytotoxicity
The cytotoxic effects of many polyacetylenes are mediated through the induction of apoptosis, or programmed cell death.[2][3] This process involves a complex cascade of signaling events that can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway. Evidence suggests that polyacetylenes can trigger apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins.
Caption: Intrinsic apoptotic pathway induced by polyacetylenes.
This guide provides a foundational understanding of the cytotoxic properties of polyacetylenes. Further research is warranted to elucidate the specific mechanisms of action for a wider range of these compounds, including this compound, and to explore their full therapeutic potential in oncology.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Polyacetylene Compound from Cirsium japonicum var. ussuriense Inhibited Caspase-1-mediated IL-1β Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Dehydromatricaria Ester Analogs: Unraveling the Structure-Activity Relationship in Drug Discovery
Dehydromatricaria ester, a naturally occurring polyacetylene, has garnered interest for its potential biological activities. The core structure, methyl (E)-dec-2-en-4,6,8-triynoate, presents multiple sites for chemical modification, offering the potential to synthesize a diverse library of analogs with tailored properties. Understanding the relationship between these structural changes and the resulting biological effects is paramount for optimizing lead compounds in drug development.
This guide aims to provide a framework for comparing the performance of DME analogs, should such data become available. It will outline the necessary components for a thorough SAR analysis, including data presentation, experimental protocols, and visual representations of key concepts.
Comparative Analysis of Biological Activity
A systematic comparison of DME analogs would require quantitative data on their biological activities. This data is typically presented in tables to facilitate easy comparison of potency and selectivity. Key parameters to consider include:
-
Cytotoxicity: The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cell growth. Comparing the IC50 values of different DME analogs against various cancer cell lines would reveal which structural features contribute to enhanced cytotoxic effects.
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. A comparison of MIC values for a range of DME analogs against different bacterial and fungal strains would elucidate the structural requirements for potent antimicrobial activity.
-
Anti-inflammatory Activity: The half-maximal effective concentration (EC50) or IC50 for inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) or enzymes (e.g., cyclooxygenases) would be essential for comparing the anti-inflammatory potential of DME analogs.
Table 1: Hypothetical Cytotoxicity Data for this compound Analogs
| Compound ID | Modification on DME Core Structure | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) | Cell Line C (IC50, µM) |
| DME-001 | Unmodified | 15.2 | 22.5 | 18.7 |
| DME-002 | Modification at the ester group | 8.5 | 15.1 | 12.3 |
| DME-003 | Modification on the polyacetylene chain | 25.8 | 35.2 | 30.1 |
| DME-004 | Addition of a heterocyclic ring | 5.1 | 9.8 | 7.6 |
Note: This table is a template and does not contain real data due to the lack of available information in the searched literature.
Essential Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are indispensable. Key methodologies would include:
Synthesis of this compound Analogs
A detailed description of the synthetic routes used to generate the DME analogs is fundamental. This would include starting materials, reagents, reaction conditions (temperature, time, solvents), and purification methods (e.g., column chromatography, recrystallization). Characterization data, such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy, would be required to confirm the structure and purity of each analog.
In Vitro Cytotoxicity Assays
-
Cell Lines and Culture Conditions: Specification of the cancer cell lines used (e.g., MCF-7 for breast cancer, A549 for lung cancer) and the culture medium, supplements (e.g., fetal bovine serum), and incubation conditions (temperature, CO₂ concentration).
-
Assay Method: A detailed protocol for the cytotoxicity assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. This would include the range of compound concentrations tested, incubation times, and the method for quantifying cell viability.
Antimicrobial Susceptibility Testing
-
Microbial Strains: Identification of the bacterial and fungal strains used for testing (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Broth Microdilution Method: A step-by-step description of the broth microdilution method to determine the MIC. This includes the preparation of inoculums, the range of compound concentrations, the growth medium used, and the incubation conditions.
In Vitro Anti-inflammatory Assays
-
Cell Model: Description of the cell model used to assess anti-inflammatory activity, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Nitric Oxide (NO) Production Assay: A protocol for measuring the inhibition of NO production, typically using the Griess reagent. This would detail the LPS stimulation, treatment with DME analogs, and the spectrophotometric measurement of nitrite (B80452) levels.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. In the context of SAR studies, they can be used to depict experimental workflows and potential signaling pathways affected by the compounds.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of a this compound analog.
Unraveling the Bioactivity of Dehydromatricaria Ester Isomers: A Comparative Analysis
The spatial arrangement of atoms in a molecule, known as stereoisomerism, plays a pivotal role in its interaction with biological systems. In the case of Dehydromatricaria ester, the cis and trans configuration around the double bond leads to different molecular shapes, which can affect their binding to cellular targets and, consequently, their bioactivity.
Known Bioactivities of this compound Isomers
Current research points to different biological activities for the cis- and trans-isomers of this compound and its derivatives.
The cis-isomer of this compound has been identified as a potent nematicidal and allelopathic agent .[1] It exhibits toxicity against plant-parasitic nematodes and can inhibit the growth of other plants, suggesting a role in plant defense mechanisms.[1] Furthermore, its ovicidal activity against Drosophila melanogaster (fruit fly) eggs is reportedly enhanced by ultraviolet (UV) light.
In contrast, the trans-isomer of this compound is recognized as a biosynthetic precursor in certain fungi.[2] It serves as an intermediate in the production of other polyacetylenic compounds.
A closely related isomer, trans-2-cis-8-matricaria-ester , has been isolated and evaluated for its antileishmanial activity .[3] Studies have demonstrated its efficacy against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[3]
Quantitative Bioactivity Data
Quantitative data is available for the antileishmanial activity of trans-2-cis-8-matricaria-ester.
| Compound | Bioactivity | Target Organism | IC₅₀ Value (μM) |
| trans-2-cis-8-matricaria-ester | Antileishmanial | Leishmania donovani (promastigotes) | 55.09 ± 6.4 |
| trans-2-cis-8-matricaria-ester | Antileishmanial | Leishmania donovani (amastigotes) | 61.2 ± 7.9 |
Data sourced from Pandey et al., 2019.[3]
Experimental Protocols
Antileishmanial Activity Assay for trans-2-cis-8-matricaria-ester
The following is a summary of the experimental protocol used to determine the antileishmanial activity of trans-2-cis-8-matricaria-ester against Leishmania donovani.
1. Culture of Leishmania donovani
-
Promastigotes of L. donovani (strain AG83) are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures are maintained at 22 °C.
2. In vitro Anti-promastigote Assay
-
Log phase promastigotes (2 x 10⁶ cells/mL) are incubated with varying concentrations of trans-2-cis-8-matricaria-ester in a 96-well plate.
-
After 72 hours of incubation at 22 °C, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured at 570 nm, and the 50% inhibitory concentration (IC₅₀) is calculated.
3. In vitro Anti-amastigote Assay
-
Peritoneal macrophages are harvested from BALB/c mice and seeded in a 16-well slide chamber.
-
Macrophages are infected with late-stage promastigotes at a ratio of 1:10 (macrophage:parasite).
-
After 24 hours, non-phagocytosed promastigotes are removed, and the infected macrophages are treated with different concentrations of the test compound for 48 hours.
-
The cells are then fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by microscopic examination.
-
The IC₅₀ value is calculated based on the reduction in the number of amastigotes compared to the control.
Visualizing Isomerism and Bioactivity
The following diagrams illustrate the concept of cis-trans isomerism in this compound and the distinct bioactivities identified for its isomers.
Caption: Distinct biological roles of cis- and trans-Dehydromatricaria ester.
Caption: Workflow for assessing the antileishmanial activity of test compounds.
Conclusion
The available scientific data, while not offering a direct comparison, strongly suggests that the cis- and trans-isomers of this compound possess distinct bioactivities. The cis-isomer demonstrates potential as a natural pesticide, while the trans-isomer plays a role in fungal metabolism. The significant antileishmanial activity of the related trans-2-cis-8-matricaria-ester further highlights the potential of this class of compounds in drug discovery. Future research directly comparing the bioactivities of the cis- and trans-isomers of this compound across a range of biological assays is warranted to fully elucidate their therapeutic and agrochemical potential. Such studies would provide valuable structure-activity relationship data, guiding the synthesis and development of novel bioactive compounds.
References
- 1. [PDF] Identification of trans-2-cis-8-Matricaria-ester from the Essential Oil of Erigeron multiradiatus and Evaluation of Its Antileishmanial Potential by in Vitro and in Silico Approaches | Semantic Scholar [semanticscholar.org]
- 2. Identification of trans-2-cis-8-Matricaria-ester from the Essential Oil of Erigeron multiradiatus and Evaluation of Its Antileishmanial Potential by in Vitro and in Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible dual roles of an allelopathic compound, cis-dehydromatricaria ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydromatricaria Ester: An In Vivo Examination of Its Anti-Inflammatory Potential Within Matricaria chamomilla Extracts
Introduction: Dehydromatricaria ester (DME) is a naturally occurring polyacetylene compound found in various plants, notably German chamomile (Matricaria chamomilla L.). While direct in vivo studies validating the anti-inflammatory effects of isolated DME are not extensively available in current literature, the anti-inflammatory properties of DME-containing extracts from Matricaria chamomilla have been investigated. This guide provides a comparative analysis of the anti-inflammatory efficacy of these extracts against standard anti-inflammatory drugs, supported by experimental data from animal models. The presented data attributes the observed effects to the complete plant extract, with the understanding that this compound is a significant bioactive constituent contributing to the overall activity.
Comparative Efficacy in Acute Inflammation Models
The anti-inflammatory effects of Matricaria chamomilla extracts, containing this compound, have been evaluated in preclinical in vivo models of acute inflammation. These studies typically compare the efficacy of the extract to well-established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin (B1671933) and diclofenac.
Carrageenan-Induced Paw Edema Model:
This widely used model induces a localized inflammatory response, allowing for the quantification of edema inhibition.
| Treatment Group | Dose | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| M. chamomilla Aqueous Extract | 300 mg/kg | 3 hours | 72.48% | [1] |
| M. chamomilla Aqueous Extract | 500 mg/kg | 3 hours | 83.14% | [1] |
| Indomethacin | 10 mg/kg | 3 hours | 74.14% | [1] |
| M. chamomilla Essential Oil | 100 mg/kg | 3 hours | 94.75% | |
| M. chamomilla Essential Oil | 200 mg/kg | 3 hours | 93.86% | |
| Indomethacin | 10 mg/kg | Not Specified | - | |
| M. chamomilla Ethanolic Extract | 100 mg/kg | Not Specified | - | [2] |
| Diclofenac | 10 mg/kg | Not Specified | - | [2] |
Xylene-Induced Ear Edema Model:
This model assesses the inhibition of acute inflammation in response to a topical irritant.
| Treatment Group | Dose | Ear Edema Inhibition (%) | Reference |
| M. chamomilla Hydroalcoholic Extract | 1500 mg/kg | Significant reduction (P<0.01) | [3] |
| Dexamethasone | 15 mg/kg | Significant reduction | [3] |
| Indomethacin | 15 mg/kg | Significant reduction | [3] |
Modulation of Inflammatory Mediators
The anti-inflammatory action of Matricaria chamomilla extracts extends to the modulation of key inflammatory mediators. In lipopolysaccharide (LPS)-induced inflammation models, which mimic systemic inflammatory responses, the extracts have been shown to reduce the levels of pro-inflammatory cytokines.
| Treatment Group | Model | Measured Cytokine | Effect | Reference |
| M. chamomilla Hydroalcoholic Extract | High-cholesterol diet in rats | TNF-α, IL-6, CRP, Fibrinogen | Significant prevention of increase | [4] |
| M. chamomilla Ethanolic Extract | Carrageenan-induced paw edema in mice | TNF-α, IL-1β, IL-6 | Significant decrease | [5] |
| Indomethacin | Carrageenan-induced paw edema in mice | Not specified | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vivo experiments cited in this guide.
1. Carrageenan-Induced Paw Edema in Rats:
-
Objective: To evaluate the anti-edematous effect of a test substance on acute inflammation.
-
Animals: Male Wistar rats (180-220g).
-
Procedure:
-
Animals are fasted for 18 hours with free access to water.
-
Test groups receive oral administrations of Matricaria chamomilla extract (e.g., 100 and 200 mg/kg for essential oil; 300 and 500 mg/kg for aqueous extract) or a reference drug (e.g., Indomethacin, 10 mg/kg). The control group receives the vehicle (distilled water).[1]
-
One hour after treatment, 0.05 ml of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.[1]
-
Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1.5, 3, and 6 hours) after carrageenan injection.[1]
-
The percentage of inhibition of edema is calculated for each group relative to the control group.[1]
-
2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice:
-
Objective: To assess the effect of a test substance on the systemic production of pro-inflammatory cytokines.
-
Animals: BALB/c mice.
-
Procedure:
-
Mice are administered the Matricaria chamomilla extract or a vehicle.
-
Inflammation is induced by an intraperitoneal injection of LPS.
-
At a predetermined time point after LPS administration, blood samples are collected.
-
Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using ELISA kits.
-
The reduction in cytokine levels in the treated groups is compared to the LPS-only control group.
-
Visualizing the Pathways and Processes
Diagram 1: Experimental Workflow for In Vivo Anti-Inflammatory Screening
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The effects of Matricaria chamomilla L.hydroalcoholic extract on atherosclerotic plaques, antioxidant activity, lipid profile and inflammatory indicators in rats | Biomedical Research and Therapy [bmrat.org]
- 5. pdf.journalagent.com [pdf.journalagent.com]
Cross-Validation of Analytical Methods for Dehydromatricaria Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Analysis of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry for the quantification of polyacetylene esters like Dehydromatricaria ester. It is important to note that these values are representative and would require experimental verification for this compound specifically.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 ng/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.5 µg/mL | 0.5 - 5 ng/mL | 0.5 - 2 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 90 - 110% |
| Precision (% RSD) | < 3% | < 10% | < 5% |
| Specificity | High (with appropriate column and detector) | Very High (mass fragmentation pattern) | Low to Moderate (potential for interference) |
| Sample Throughput | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate to High | High | Low |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC, GC-MS, and UV-Vis spectrophotometry are provided below. These protocols are based on established methods for polyacetylene and ester analysis and should be optimized and validated for the specific sample matrix.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in various sample matrices, including plant extracts.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample extraction)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Extract the sample containing this compound with methanol, followed by sonication and centrifugation to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 60% acetonitrile, increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 300-350 nm is expected to be optimal.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high specificity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for the analysis of esters (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Hexane (B92381) or Dichloromethane (GC grade) for sample extraction and dilution.
-
This compound standard.
Procedure:
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample with hexane or dichloromethane.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
The sample may require derivatization to improve volatility and thermal stability, though this is less common for esters compared to other functional groups.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Quantification:
-
Create a calibration curve using a standard solution of this compound.
-
Quantify by selected ion monitoring (SIM) of characteristic fragment ions of this compound for enhanced sensitivity and specificity.
-
UV-Vis Spectrophotometry Method
This method is a simpler and more rapid technique but may lack the specificity of chromatographic methods. It is often used for preliminary screening or for the analysis of relatively pure samples. The principle is based on the reaction of esters with hydroxylamine (B1172632) to form a hydroxamic acid, which then forms a colored complex with ferric ions.
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents:
-
Hydroxylamine hydrochloride solution (e.g., 2 M).
-
Sodium hydroxide (B78521) solution (e.g., 3.5 M).
-
Ferric chloride solution (e.g., 10% in 0.1 M HCl).
-
Ethanol or other suitable solvent.
-
This compound standard.
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent like ethanol.
-
-
Colorimetric Reaction:
-
To the sample solution, add an alkaline hydroxylamine solution (a mixture of hydroxylamine hydrochloride and sodium hydroxide solutions).
-
Allow the reaction to proceed for a set time (e.g., 10 minutes) at a controlled temperature.
-
Acidify the solution and then add the ferric chloride solution to develop the color.
-
-
Measurement:
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (typically around 500-540 nm for the ferric-hydroxamate complex).
-
-
Quantification:
-
Prepare a calibration curve using different concentrations of the this compound standard subjected to the same reaction conditions.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating the described analytical methods.
Caption: Workflow for cross-validation of analytical methods.
Caption: General experimental workflow for analysis.
Dehydromatricaria ester's efficacy compared to other natural antifungals.
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antifungal resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antifungal leads. Among these, Dehydromatricaria ester, a polyacetylene compound predominantly found in plants of the Asteraceae family, has garnered attention for its potential antifungal properties. This guide provides a comparative overview of the antifungal efficacy of this compound and related polyacetylenes against other well-documented natural antifungal compounds.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound-related polyacetylenes and other prominent natural antifungals against various fungal species. It is important to note that direct comparative studies of this compound against a broad panel of clinically relevant fungi are limited in the available scientific literature. The data for polyacetylenes are primarily against phytopathogenic fungi, while data for other compounds are against the clinically significant yeast, Candida albicans.
| Compound Class | Specific Compound | Target Fungi | MIC Range (µg/mL) | Reference |
| Polyacetylenes | Compound 2 (related to this compound) | Fusarium oxysporum, Botrytis cinerea, Phytophthora capsici, Fusarium solani | 3.91 - 7.81 | [1] |
| Polyacetylenes from Artemisia halodendron | Various fungi | 4 - 128 | [2] | |
| Phenolic Compounds | Thymol (B1683141) | Candida albicans, Candida krusei | 39 | [3][4] |
| Thymol | Candida tropicalis | 78 | [3][4] | |
| Carvacrol | Candida albicans | 247 - 256 | [2][5] | |
| Eugenol | Candida species | 300 - 2500 | [1] | |
| Terpenoids | Terpinen-4-ol (Tea Tree Oil component) | Candida albicans | 600 (0.06% v/v) | [6] |
Note: The provided MIC values are sourced from various studies and may not be directly comparable due to potential differences in experimental protocols.
Experimental Protocols
The determination of Minimum Inhibitory Concentration is a critical step in assessing the antifungal potential of a compound. The most widely accepted method is the broth microdilution assay, standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Adapted from CLSI M27/M38-A)
This method involves preparing a serial dilution of the antifungal agent in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target fungus. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antifungal agent that inhibits visible fungal growth.
Key Steps:
-
Preparation of Antifungal Stock Solution: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Serial Dilution: The stock solution is serially diluted in a liquid growth medium (e.g., RPMI-1640) across the wells of a microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific cell density (typically 0.5–2.5 x 10³ colony-forming units [CFU]/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The wells are visually inspected or read with a spectrophotometer to determine the lowest concentration that shows no turbidity (i.e., no fungal growth).
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Proposed Antifungal Mechanism of Action for Polyacetylenes
The primary mechanism of action for many natural antifungals, including polyacetylenes, involves the disruption of the fungal cell membrane's integrity and function. This is often achieved by interfering with the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammalian cells, making it an attractive target for antifungal drugs.
Caption: Proposed mechanism of action for polyacetylenes.
Concluding Remarks
This compound and related polyacetylenes demonstrate promising antifungal activity, particularly against phytopathogenic fungi. While direct comparative data against clinically relevant fungi are still emerging, the available information suggests that their efficacy is comparable to some established natural antifungal agents. The primary mechanism of action appears to be the disruption of the fungal cell membrane via inhibition of ergosterol biosynthesis, a well-validated antifungal target. Further research, including comprehensive MIC testing against a wider range of fungal pathogens and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound as a novel antifungal agent.
References
- 1. Eugenol: A novel therapeutic agent for the inhibition of Candida species infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carvacrol Induces Candida albicans Apoptosis Associated With Ca2+/Calcineurin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Bioactivity Data for Dehydromatricaria Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of Dehydromatricaria ester, focusing on its potential as a cytotoxic and anti-inflammatory agent. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also presents data from structurally related polyacetylenes and fatty acid esters to offer a broader context for its potential efficacy. Detailed experimental protocols for key bioactivity assays are provided to facilitate the replication and further investigation of these findings.
Summary of Bioactivity Data
While specific quantitative bioactivity data such as IC50 values for this compound remains elusive in the reviewed literature, a study on Solidago altissima successfully isolated cis-dehydromatricaria ester and reported its inhibitory effects on the growth of both tumor and normal mammalian cells[1]. This finding suggests potential cytotoxic properties. To provide a quantitative perspective, this guide includes bioactivity data for other relevant polyacetylenes and fatty acid esters.
Cytotoxicity Data for Structurally Related Polyacetylenes
| Compound | Cell Line | IC50 (µM) | Reference |
| (3S,10R)-tridaxin B | K562 (Leukemia) | 2.62 | [2] |
| (3S,10S)-tridaxin B | K562 (Leukemia) | 14.43 | [2] |
| Tridaxin F | K562 (Leukemia) | 17.91 | [2] |
| Falcarinol-type Polyacetylene | Intestinal Cancer Cells (CaCo-2) | ~4 | [3] |
| Pentadeca-(8Z,13Z)-dien-11-yn-2-one | COLO320 (Colon Cancer) | ~2 | [4] |
Anti-inflammatory Activity of Related Compounds
| Compound/Extract | Assay | IC50 (µM) | Reference |
| (3S,10R)-tridaxin A | Nitric Oxide Inhibition (RAW 264.7) | 15.92 | [2] |
| Tridaxin G | Nitric Oxide Inhibition (RAW 264.7) | 20.35 | [2] |
| Stearic Acid | Cytokine (TNF-α, IL-6, IL-10) Secretion | Not specified | [5] |
| Linoleic Acid Esters of Hydroxy Linoleic Acids | Cytokine Secretion | Not specified | [6] |
Experimental Protocols
To aid researchers in replicating and expanding upon the reported bioactivities, detailed methodologies for common cytotoxicity and anti-inflammatory assays are provided below.
Cytotoxicity Assay: MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
This compound or alternative compound
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound or alternative compound
-
Lipopolysaccharide (LPS)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess Reagent.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Experimental workflow for the in vitro anti-inflammatory (nitric oxide inhibition) assay.
Caption: Proposed anti-inflammatory mechanism of action via inhibition of the NF-κB signaling pathway.
References
- 1. Inhibitory effect of cis-dehydromatricaria ester isolated from Solidago altissima on the growth of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and anti-inflammatory polyacetylenes from Tridax procumbens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity and Mechanism of Stearic Acid Extract From Purslane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dehydromatricaria Ester: A Guide to Safe and Compliant Laboratory Practices
Disclaimer: The following procedures are based on general best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to be aware of the known properties of Dehydromatricaria ester and the general hazards associated with similar chemical compounds.
| Property | Value |
| Molecular Formula | C₁₁H₈O₂ |
| Molecular Weight | 172.18 g/mol |
| Physical Description | Solid |
| Melting Point | 114 - 115 °C |
Given its nature as an organic ester, it should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most laboratory chemicals, follows a systematic process of identification, segregation, containment, and removal by qualified personnel.
1. Waste Identification and Characterization:
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for waste collection. The original container is often the best choice if it is in good condition.[1]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents and their approximate percentages.[2][3]
-
Include the date when the waste was first added to the container.[2]
3. Waste Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Ensure the container is kept closed except when adding waste.[2]
-
Segregate the this compound waste from incompatible materials. As a general rule for esters, keep them separate from strong acids, bases, and oxidizing agents to prevent violent reactions.[4]
-
Use secondary containment, such as a tray or bin, to capture any potential leaks or spills.[2][4]
4. Disposal of Empty Containers:
-
A container that has held this compound should be considered hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous waste.[1][5]
-
After triple rinsing and allowing it to air dry in a ventilated area, the container may be disposed of as regular trash, with the label defaced or removed.[1][2]
5. Requesting Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (often six to twelve months, depending on local regulations), contact your institution's EHS office to schedule a waste pickup.[3][6]
-
Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will handle the collection and final disposal.[1]
Prohibited Disposal Methods:
-
NEVER dispose of this compound in the regular trash.[2]
-
NEVER allow the chemical to evaporate in a fume hood as a means of disposal.[1]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Safe Chemical Waste Disposal [fishersci.com]
Essential Safety and Logistical Information for Handling Dehydromatricaria Ester
Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for Dehydromatricaria ester. The following guidance is based on the general properties of polyacetylenes and acetylenic compounds, which are known to be potentially sensitive to air, moisture, and light, and may exhibit toxicity.[1][2][3] It is crucial to handle this compound with caution in a well-ventilated area and to use appropriate personal protective equipment. All laboratory work should be conducted by trained personnel familiar with standard safety procedures.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Area of Protection | Required PPE | Material/Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Conforming to EN166 or NIOSH standards[1] | Protects eyes from dust particles and splashes. |
| Face Shield (in addition to glasses/goggles) | Recommended when there is a significant risk of splashing. | ||
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears before use.[1] | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Chemical-resistant Apron | Recommended when handling larger quantities or solutions. | ||
| Respiratory Protection | Dust Mask or Respirator | NIOSH-approved | Necessary when handling the powdered form to prevent inhalation.[2] |
Experimental Protocol: Weighing and Preparing a Solution of this compound
This protocol outlines the steps for safely weighing the solid form of this compound and preparing a stock solution.
Materials:
-
This compound (solid)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Appropriate solvent (e.g., ethanol, DMSO)
-
Pipettes
-
Fume hood
Procedure:
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as listed in the table above.
-
Decontaminate the work surface within the fume hood.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[2]
-
-
Weighing:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
Handle the powder gently to minimize the generation of dust.
-
-
Solution Preparation:
-
Carefully transfer the weighed this compound into a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid.
-
Once dissolved, add the solvent up to the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Cleanup and Disposal:
-
Clean the spatula and any other reusable equipment thoroughly.
-
Dispose of the weighing paper, gloves, and any other contaminated disposable items in a designated, sealed waste container.[1]
-
Wipe down the work surface in the fume hood.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the general workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
PPE Selection Decision Tree
This diagram provides a decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting PPE based on the physical form of the compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
